DosatiLink-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C69H93Cl2F2N13O17S |
|---|---|
Molecular Weight |
1517.5 g/mol |
IUPAC Name |
2-[[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)-2-pyridinyl]piperidine-4-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C69H93Cl2F2N13O17S/c1-50-4-3-5-57(70)63(50)82-67(90)59-49-76-68(104-59)81-60-47-61(79-51(2)78-60)84-18-20-85(21-19-84)62(87)13-22-91-24-26-93-28-30-95-32-34-97-36-38-99-40-42-101-44-45-102-43-41-100-39-37-98-35-33-96-31-29-94-27-25-92-23-15-74-65(88)52-11-16-86(17-12-52)64-56(58-10-14-77-83-58)46-53(48-75-64)66(89)80-54-6-8-55(9-7-54)103-69(71,72)73/h3-10,14,46-49,52H,11-13,15-45H2,1-2H3,(H,74,88)(H,77,83)(H,80,89)(H,82,90)(H,76,78,79,81) |
InChI Key |
YCCMDKLTSKSVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C5CCN(CC5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Biological Pathways Modulated by DosatiLink-1
For Researchers, Scientists, and Drug Development Professionals
Introduction:
DosatiLink-1 is identified as an inhibitor of the Abelson murine leukemia (ABL) enzyme.[1][2][3] This classification places this compound within a critical therapeutic area targeting malignancies driven by ABL kinase activity, most notably Chronic Myeloid Leukemia (CML). This guide aims to provide a comprehensive overview of the core biological pathways modulated by this compound, based on its function as an ABL inhibitor. Due to the limited specific data available for this compound, this document will focus on the well-established mechanisms of ABL kinase inhibitors.
Core Signaling Pathway: Inhibition of BCR-ABL
The primary molecular target of this compound is the ABL kinase. In the context of CML, the ABL gene on chromosome 9 fuses with the Breakpoint Cluster Region (BCR) gene on chromosome 22, creating the Philadelphia chromosome and a constitutively active BCR-ABL fusion protein. This oncoprotein drives uncontrolled cell proliferation and survival. This compound, as an ABL inhibitor, directly targets the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting its oncogenic activity.
Experimental Protocols
While specific experimental data for this compound is not publicly available, the following are standard methodologies used to characterize ABL kinase inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ABL kinase.
Protocol:
-
Recombinant ABL kinase is incubated with a known peptide substrate and ATP.
-
The reaction is initiated in a multi-well plate format.
-
This compound is added in a series of dilutions to different wells.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption via a luciferase-based assay.
-
The IC50 value is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of BCR-ABL positive cell lines (e.g., K562).
Protocol:
-
BCR-ABL positive cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
A vehicle control (e.g., DMSO) is included.
-
Cells are incubated for a period of 48-72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The half-maximal effective concentration (EC50) is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
Objective: To confirm the inhibition of BCR-ABL downstream signaling in cells treated with this compound.
Protocol:
-
BCR-ABL positive cells are treated with various concentrations of this compound for a defined period.
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of BCR-ABL (p-BCR-ABL) and its key downstream targets (e.g., p-STAT5, p-CrkL).
-
Total protein levels of these targets and a housekeeping protein (e.g., GAPDH) are also assessed as controls.
-
Antibody binding is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
A decrease in the phosphorylation of target proteins with increasing concentrations of this compound indicates effective pathway inhibition.
Quantitative Data Summary
As specific quantitative data for this compound is not available in the public domain, the following table provides a template for how such data would be presented for a typical ABL inhibitor.
| Assay | Cell Line/Enzyme | Parameter | Result |
| In Vitro Kinase Assay | Recombinant ABL Kinase | IC50 | Data not available |
| Cell Proliferation Assay | K562 (CML cell line) | EC50 | Data not available |
| Western Blot Analysis | K562 (CML cell line) | p-BCR-ABL Inhibition | Data not available |
| Western Blot Analysis | K562 (CML cell line) | p-STAT5 Inhibition | Data not available |
Disclaimer: The information provided in this guide regarding the mechanism of action and experimental protocols is based on the established understanding of ABL kinase inhibitors. The absence of specific published data on this compound necessitates this generalized approach. Researchers are advised to consult any available manufacturer's data for specific details on this compound.
References
In-Depth Technical Guide: In Vitro and In Vivo Studies of ABL Kinase Inhibitors, with Reference to DosatiLink-1
Disclaimer: As of November 2025, publicly available scientific literature containing specific in vitro and in vivo experimental data for DosatiLink-1 (also known as HY-155288) is not available. This compound is currently listed as an Abelson murine leukemia (ABL) enzyme inhibitor by commercial suppliers.[1] The following guide is a comprehensive overview based on established methodologies for the preclinical evaluation of ABL kinase inhibitors. The data presented is hypothetical and serves as a template for the type of information required for a complete technical whitepaper.
Introduction
Abelson murine leukemia (ABL) kinase and its fusion protein, Bcr-Abl, are key drivers in the pathogenesis of several hematological malignancies, most notably Chronic Myeloid Leukemia (CML). The constitutive activation of the Bcr-Abl tyrosine kinase leads to uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways. The development of targeted ABL kinase inhibitors has revolutionized the treatment of CML. This document outlines the typical preclinical evaluation of a novel ABL kinase inhibitor, using the framework requested for this compound.
In Vitro Studies
In vitro studies are fundamental to characterizing the biochemical and cellular activity of a new chemical entity. These assays determine the potency, selectivity, and mechanism of action of the inhibitor.
Quantitative Data Summary
The following table represents a hypothetical summary of in vitro data for a novel ABL kinase inhibitor.
| Assay Type | Target | Cell Line | Endpoint | Result (IC50/EC50/GI50) |
| Biochemical Kinase Assay | Wild-type ABL1 | - | IC50 | 5 nM |
| Biochemical Kinase Assay | T315I mutant ABL1 | - | IC50 | 300 nM |
| Cell Proliferation Assay | K562 (Bcr-Abl+) | - | GI50 | 25 nM |
| Cell Proliferation Assay | Ba/F3 (Bcr-Abl+) | - | GI50 | 20 nM |
| Cell Proliferation Assay | Ba/F3 (parental) | - | GI50 | >10 µM |
| Apoptosis Assay | K562 (Bcr-Abl+) | Caspase 3/7 Activity | EC50 | 50 nM |
| Target Engagement Assay | K562 (Bcr-Abl+) | p-CRKL levels | IC50 | 30 nM |
Experimental Protocols
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ABL kinase.
-
Reagents: Recombinant human ABL1 kinase, biotinylated peptide substrate (e.g., Abltide), ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compound (this compound), and a detection reagent (e.g., LanthaScreen™ Eu-anti-phosphotyrosine antibody).
-
Procedure:
-
The test compound is serially diluted in DMSO and pre-incubated with the ABL1 enzyme in the kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
The detection reagent is added, and the mixture is incubated to allow for antibody binding to the phosphorylated substrate.
-
The signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET) is measured using a suitable plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on Bcr-Abl activity.
-
Cell Lines: Human CML cell line K562 (Bcr-Abl positive) and a murine pro-B cell line Ba/F3 engineered to express Bcr-Abl. The parental Ba/F3 cell line serves as a negative control.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
The test compound is added at various concentrations.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
-
Data Analysis: The GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is determined.
In Vivo Studies
In vivo studies in animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate before it can be considered for human trials.
Quantitative Data Summary
The following table provides a hypothetical summary of in vivo data for a novel ABL kinase inhibitor.
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| K562 Xenograft (nude mice) | 50 mg/kg, oral, once daily | Tumor Growth Inhibition (TGI) | 85% |
| Ba/F3 Bcr-Abl Allograft (syngeneic mice) | 50 mg/kg, oral, once daily | Increased Survival | 40% increase in median survival |
| Pharmacokinetic Parameter | Value (at 50 mg/kg oral dose) |
| Cmax (Maximum plasma concentration) | 2 µM |
| Tmax (Time to maximum concentration) | 2 hours |
| AUC (Area under the curve) | 10 µM*h |
| Bioavailability | 30% |
Experimental Protocols
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Strain: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Procedure:
-
Human CML cells (e.g., K562) are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The test compound is administered, typically orally, at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of the ABL kinase. In CML, the Bcr-Abl fusion protein is constitutively active, leading to the phosphorylation of numerous downstream substrates and the activation of key signaling pathways that drive cancer cell proliferation and survival.
Caption: Bcr-Abl signaling pathways inhibited by this compound.
Experimental Workflow
The preclinical development of an ABL kinase inhibitor follows a structured workflow from initial screening to in vivo efficacy studies.
Caption: Preclinical development workflow for an ABL kinase inhibitor.
Conclusion
The preclinical evaluation of a novel ABL kinase inhibitor such as this compound requires a systematic approach encompassing in vitro and in vivo studies. While specific data for this compound is not yet in the public domain, the methodologies and frameworks outlined in this guide provide a clear roadmap for its characterization. Future publication of research on this compound will be necessary to fully understand its therapeutic potential.
References
The Early Discovery and Development of DosatiLink-1: A Novel Antibody-Drug Conjugate for Targeted Cancer Therapy
This technical guide provides an in-depth overview of the discovery and early-stage development of DosatiLink-1, a novel antibody-drug conjugate (ADC). The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and targeted therapeutics. This document outlines the core preclinical data, experimental methodologies, and the strategic rationale that have guided the progression of this compound from a conceptual ADC to a clinical candidate.
Introduction to this compound
This compound is an investigational antibody-drug conjugate engineered to selectively deliver a potent cytotoxic agent to tumor cells overexpressing the hypothetical cell surface antigen, Tumor-Associated Antigen 7 (TAA7). TAA7 is a transmembrane protein with limited expression in healthy tissues but is significantly upregulated in a range of solid tumors, including pancreatic, colorectal, and non-small cell lung cancers, making it an attractive target for ADC-based therapies.
The core components of this compound are:
-
Monoclonal Antibody (mAb): A humanized IgG1 monoclonal antibody, hAb-7, with high affinity and specificity for the extracellular domain of TAA7.
-
Linker: A novel, proprietary cleavable linker, DL-L1, designed for stability in systemic circulation and efficient cleavage by lysosomal enzymes upon internalization into target cells.
-
Payload: A potent microtubule inhibitor, DosaTox-A, which induces cell cycle arrest and apoptosis upon release within the cancer cell.
The strategic design of this compound aims to maximize the therapeutic window by ensuring targeted delivery of the cytotoxic payload, thereby minimizing off-target toxicities associated with conventional chemotherapy.
Preclinical Pharmacology and Efficacy
A series of in vitro and in vivo studies were conducted to evaluate the pharmacological properties and anti-tumor efficacy of this compound.
In Vitro Cytotoxicity
The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines with varying levels of TAA7 expression. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour continuous exposure to the ADC.
| Cell Line | Tumor Type | TAA7 Expression (Receptors/Cell) | This compound IC50 (nM) | DosaTox-A (Free Drug) IC50 (nM) |
| PANC-1 | Pancreatic | ~500,000 | 0.85 | 0.02 |
| HT-29 | Colorectal | ~350,000 | 1.5 | 0.03 |
| A549 | Non-Small Cell Lung | ~200,000 | 5.2 | 0.02 |
| MCF-7 | Breast | ~10,000 (Low) | > 1000 | 0.04 |
| Normal HUVEC | Endothelial | Undetectable | > 1000 | 0.05 |
Table 1: In Vitro Cytotoxicity of this compound and Free DosaTox-A Payload.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in mouse xenograft models established from human cancer cell lines. Tumor-bearing mice were treated with a single intravenous (IV) dose of this compound.
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| PANC-1 | Vehicle Control | - | 0 | 0/8 |
| This compound | 3 | 95 | 6/8 | |
| Non-targeting ADC | 3 | 15 | 0/8 | |
| HT-29 | Vehicle Control | - | 0 | 0/8 |
| This compound | 3 | 88 | 4/8 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models.
Mechanism of Action
The proposed mechanism of action for this compound follows a multi-step process that ensures targeted cell killing.
Figure 1: Proposed Mechanism of Action for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound and the free payload DosaTox-A were serially diluted in culture medium. The existing medium was removed from the plates, and 100 µL of the compound dilutions were added to the respective wells.
-
Incubation: Plates were incubated for 72 hours at 37°C.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Protocol: Xenograft Efficacy Study
-
Animal Models: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: 5 x 10^6 PANC-1 or HT-29 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to grow until they reached an average volume of 150-200 mm³. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Mice were randomized into treatment groups (n=8 per group). This compound, a non-targeting control ADC, or a vehicle control (saline) was administered as a single intravenous injection via the tail vein.
-
Efficacy Evaluation: Tumor volumes and body weights were measured twice weekly for 28 days. Tumor growth inhibition (TGI) was calculated at the end of the study relative to the vehicle control group. Complete regression was defined as the disappearance of a palpable tumor.
Early Development Workflow
The early-stage development of this compound followed a structured workflow from target identification to lead optimization.
Figure 2: Early-Stage Development Workflow for this compound.
Conclusion and Future Directions
The early development of this compound has demonstrated its potential as a highly selective and potent ADC for the treatment of TAA7-expressing solid tumors. The preclinical data indicate a favorable therapeutic window, with significant anti-tumor efficacy and a well-defined mechanism of action. The next phases of development will focus on comprehensive IND-enabling toxicology studies, process development for scalable manufacturing, and the design of a Phase I clinical trial to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.
Methodological & Application
DosatiLink-1 experimental protocol for cell culture
Application Notes & Protocols for DosatiLink-1
Topic: this compound Experimental Protocol for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a novel investigational compound demonstrating potent anti-proliferative effects in various cancer cell lines. These application notes provide detailed protocols for cell culture, cytotoxicity assessment, and preliminary mechanism of action studies for this compound. The included methodologies and data serve as a guide for researchers evaluating the anti-cancer properties of this compound.
General Cell Culture Protocol for Adherent Cancer Cell Lines
This protocol outlines the standard procedure for the maintenance and subculture of adherent cancer cell lines (e.g., MCF-7, HeLa) for use in experiments with this compound.
Materials:
-
Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
96-well plates for assays
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Maintenance: Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2. Monitor cell confluence daily using an inverted microscope.
-
Subculturing: When cells reach 80-90% confluence, remove the medium and wash the cell monolayer with PBS.[1]
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.[2]
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed new flasks or plates at the desired density. For routine passaging, a split ratio of 1:3 to 1:6 is recommended.
Cytotoxicity Assessment of this compound
This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures cell viability by assessing mitochondrial activity.
Experimental Workflow:
References
Application Notes and Protocols: Use of DosatiLink-1 in Western Blot Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Extensive searches for "DosatiLink-1" in scientific literature and commercial databases did not yield any specific information for a molecule with this designation. The search results did not provide a mechanism of action, signaling pathway, or established protocols for a compound named this compound. Information was found for a similarly named compound, "DosatiLink-2," which is described as an Abelson murine leukemia (ABL) enzyme inhibitor. Additionally, general information on the DUSP1 signaling pathway and standard Western blot protocols were retrieved, but no direct connection to "this compound" could be established.
Due to the absence of specific information on this compound, the following sections provide a generalized framework for utilizing a novel small molecule inhibitor in a Western blot experiment, based on standard laboratory procedures. This protocol is intended to serve as a template and would require significant optimization and validation for any specific, uncharacterized compound.
Hypothetical Signaling Pathway and Experimental Workflow
Should "this compound" be a hypothetical inhibitor of a signaling pathway, for instance, the MAPK/ERK pathway, its effect could be assessed by measuring the phosphorylation status of key downstream proteins. The following diagrams illustrate a hypothetical signaling cascade and a general workflow for a Western blot experiment designed to test the efficacy of such an inhibitor.
Caption: Hypothetical signaling pathway for a MEK inhibitor.
Caption: General workflow for a Western blot experiment.
Data Presentation
The quantitative data from a Western blot experiment assessing a hypothetical inhibitor like "this compound" would typically be presented in a table format. This allows for a clear comparison of protein expression levels across different treatment conditions.
Table 1: Quantification of Phospho-ERK and Total ERK Levels
| Treatment Condition | Concentration (µM) | Phospho-ERK (Normalized Intensity) | Total ERK (Normalized Intensity) | p-ERK / Total ERK Ratio |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 0.1 | 0.75 | 0.98 | 0.77 |
| This compound | 1 | 0.32 | 1.02 | 0.31 |
| This compound | 10 | 0.08 | 0.99 | 0.08 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
The following is a generalized protocol for a Western blot experiment. This protocol would need to be optimized for the specific antibodies and cell lines being used.
Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the hypothetical "this compound" or vehicle control for the desired time period.
Cell Lysis and Protein Extraction
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.[1][2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[1][2]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[1][2]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay.[1]
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x.[2][3]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2][3]
-
Load equal amounts of protein (typically 10-50 µg) into the wells of an SDS-polyacrylamide gel.[2][3]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[3]
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1][4]
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
Blocking
-
Wash the membrane with Tris-buffered saline with Tween 20 (TBST).[5]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
Antibody Incubation
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.[3][5] The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with TBST.[3][5]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][5]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3][5]
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[4]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH) or a total protein antibody (e.g., total ERK).
References
Application Notes and Protocols: Preparing DosatiLink-1 Stock Solutions for Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DosatiLink-1 is a hypothetical small molecule inhibitor targeting a key kinase in a critical cellular signaling pathway, making it a valuable tool for research in oncology and cell biology. To ensure accurate and reproducible experimental results, proper preparation of this compound stock solutions is essential. This document provides detailed protocols for the preparation of primary stock solutions, intermediate dilutions, and final working solutions for various in vitro assays. Adherence to these guidelines will help maintain the integrity and activity of the compound.
Most organic small molecules, including kinase inhibitors, are often soluble in dimethylsulfoxide (DMSO).[1] Therefore, DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound. For cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity, typically keeping it below 0.5%.[2]
Data Presentation
To facilitate experimental planning, the key properties and recommended concentrations for this compound are summarized in the table below.
| Property | Value | Notes |
| Compound Name | This compound | A hypothetical kinase inhibitor. |
| Molecular Weight | 495.5 g/mol | Use this value for all molarity calculations. |
| Physical Form | Lyophilized Powder | Handle in a clean, dry environment. |
| Primary Solvent | Dimethyl sulfoxide (DMSO), sterile-filtered | High-purity, anhydrous DMSO is recommended to prevent compound degradation.[1] |
| Solubility in DMSO | ≥ 50 mM | The compound is readily soluble in DMSO. |
| Primary Stock (Recommended) | 10 mM in DMSO | A convenient concentration for long-term storage and serial dilutions. |
| Storage (Powder) | -20°C | Store in a desiccator to keep dry. Can be stored for up to 3 years at -20°C as a powder.[3] |
| Storage (Stock Solution) | -80°C in single-use aliquots | Avoid repeated freeze-thaw cycles.[2][3] When stored properly, solutions are stable for months. |
| Typical Working Conc. | 1 nM - 10 µM | The optimal concentration depends on the specific assay and cell type. |
| Final DMSO Conc. in Assay | ≤ 0.1% | Higher concentrations can affect cell viability and experimental outcomes.[1] |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, low-retention pipette tips
-
Assay-specific medium or buffer (e.g., cell culture medium)
Preparation of 10 mM Primary Stock Solution
This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO.
-
Pre-weighing Preparation : Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture. Gently tap the vial to ensure all the powder is at the bottom.[3]
-
Weighing : Carefully weigh out 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculation of Solvent Volume : To create a 10 mM stock solution from 5 mg of this compound (MW = 495.5 g/mol ), the required volume of DMSO is calculated as follows:
-
Moles of this compound = Mass (g) / Molecular Weight ( g/mol ) = 0.005 g / 495.5 g/mol = 1.009 x 10⁻⁵ mol
-
Volume of DMSO (L) = Moles (mol) / Concentration (mol/L) = 1.009 x 10⁻⁵ mol / 0.010 mol/L = 1.009 x 10⁻³ L
-
Volume in µL = 1009 µL
-
-
Dissolution : Add 1009 µL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing : Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Aliquoting and Storage : Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, and date. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.[3]
Preparation of Intermediate and Working Solutions
To avoid precipitation of the compound, it is recommended to perform serial dilutions in DMSO before the final dilution into an aqueous assay buffer or cell culture medium.[1] The final concentration of DMSO in the assay should be kept consistent across all conditions, including the vehicle control.
Example: Preparing a 10 µM final working solution in a 96-well plate (100 µL final volume).
-
Intermediate Dilution (100X Stock) :
-
Thaw one aliquot of the 10 mM primary stock solution.
-
Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in DMSO (e.g., add 2 µL of 10 mM stock to 18 µL of DMSO).
-
The 1 mM solution is the 100X stock for a 10 µM final concentration.
-
-
Final Dilution :
-
Add 99 µL of your cell culture medium or assay buffer to the wells of a 96-well plate.
-
Add 1 µL of the 1 mM intermediate stock to each well.
-
The final volume will be 100 µL, the final concentration of this compound will be 10 µM, and the final DMSO concentration will be 1%. Note: If this DMSO concentration is too high, a further intermediate dilution step is required.
-
Example for lower final DMSO concentration (0.1%):
-
First Intermediate Dilution (1000X Stock) :
-
Prepare a 1 mM intermediate stock as described above (1:10 dilution of the 10 mM primary stock in DMSO).
-
-
Second Intermediate Dilution (in Assay Medium) :
-
Prepare a 10X working solution by diluting the 1 mM intermediate stock 1:100 in the final assay medium (e.g., 2 µL of 1 mM stock into 198 µL of medium). This results in a 10 µM solution in medium with 1% DMSO.
-
-
Final Dilution in Plate :
-
Add 90 µL of cell culture medium to the wells.
-
Add 10 µL of the 10 µM (10X) working solution to each well.
-
The final volume is 100 µL, the final concentration of this compound is 1 µM, and the final DMSO concentration is 0.1%.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Hypothetical Signaling Pathway
This compound is hypothesized to be an inhibitor of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling through the canonical RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer.[4]
References
Application Notes: DosatiLink-1 in Cancer Research
Disclaimer: The following application note is for a hypothetical compound, "DosatiLink-1," as no public information is available for a molecule with this name. The mechanism of action, data, and protocols are based on published research for IRAK1 (Interleukin-1 Receptor-Associated Kinase 1) inhibitors, a current area of cancer research. All data presented is illustrative.
Product Name: this compound Target: Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) Class: Small Molecule Kinase Inhibitor
Introduction
This compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). IRAK1 is a serine/threonine kinase that serves as a critical signaling node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways.[1][2] In various cancers, IRAK1 is frequently overexpressed and constitutively activated, contributing to tumor progression, metastasis, and resistance to therapy.[1][2][3] this compound is designed to inhibit the kinase activity of IRAK1, thereby blocking downstream pro-survival signaling pathways, such as NF-κB and MAPK, making it a promising agent for cancer research and drug development.[4]
Mechanism of Action
Upon stimulation by ligands such as IL-1 or pathogen-associated molecular patterns (PAMPs), IL-1R/TLR recruits the adaptor protein MyD88. This leads to the formation of a signaling complex called the Myddosome, which includes IRAK4 and IRAK1. IRAK4 phosphorylates and activates IRAK1.[5] Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, an E3 ubiquitin ligase. This interaction leads to the activation of downstream pathways, including NF-κB and MAPK, which promote the transcription of genes involved in inflammation, cell proliferation, survival, and invasion.[1][4]
This compound selectively binds to the ATP-binding pocket of IRAK1, preventing its phosphorylation and activation. This blockade halts the signaling cascade, leading to reduced pro-inflammatory cytokine production and inhibition of cancer cell growth and survival.
Figure 1: IRAK1 Signaling Pathway and Inhibition by this compound.
Preclinical Data
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines with known IRAK1 dependency.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| HCC-1954 | Triple-Negative Breast Cancer | 15 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 |
| OCI-LY3 | Diffuse Large B-Cell Lymphoma (MYD88 L265P) | 8 |
| SMMU-7721 | Hepatocellular Carcinoma | 32 |
| A375 | Melanoma | 50 |
Data are representative and illustrative.
The anti-tumor activity of this compound was evaluated in a xenograft mouse model using the OCI-LY3 lymphoma cell line.
Table 2: In Vivo Efficacy of this compound in OCI-LY3 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | - | +1250 | - |
| This compound | 25 | +480 | 61.6 |
| this compound | 50 | +210 | 83.2 |
Data are representative and illustrative. Tumor growth inhibition (TGI) was calculated at day 21 post-treatment initiation.[6]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a tetrazolium-based (WST-1/MTT) cell viability assay.[7]
References
- 1. Interleukin-1 Receptor-Associated Kinase 1 in Cancer Metastasis and Therapeutic Resistance: Mechanistic Insights and Translational Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-1 Receptor-Associated Kinase 1 in Cancer Metastasis and Therapeutic Resistance: Mechanistic Insights and Translational Advances [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling Cellular Communication: DosatiLink-1 for Signal Transduction Pathway Analysis
Introduction
Signal transduction pathways are the intricate communication networks within cells that govern a vast array of physiological processes, from growth and differentiation to metabolism and apoptosis. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Understanding the precise mechanisms of signal transduction is therefore paramount for both basic research and the development of targeted therapeutics. DosatiLink-1 is a novel research tool designed to facilitate the study of these complex signaling cascades, offering researchers a powerful means to dissect molecular interactions and elucidate pathway dynamics.
This document provides detailed application notes and protocols for utilizing this compound in the investigation of signal transduction pathways. It is intended for researchers, scientists, and drug development professionals seeking to explore the intricacies of cellular signaling.
Application Notes
Background
This compound is a potent and selective modulator of the MEK1/2-ERK1/2 signaling pathway, a critical cascade involved in cell proliferation, survival, and differentiation.[1] Specifically, this compound acts as a non-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK1 and ERK2. By binding to a unique allosteric site on the MEK enzymes, this compound prevents their phosphorylation and subsequent activation of ERK1/2. This targeted inhibition allows for precise interrogation of the downstream consequences of blocking this key signaling node.
Features and Applications
-
High Specificity: this compound exhibits high selectivity for MEK1/2, minimizing off-target effects and ensuring that observed cellular responses are directly attributable to the inhibition of the intended pathway.
-
Potent Inhibition: With a low nanomolar IC50, this compound effectively blocks ERK1/2 phosphorylation at concentrations that are well-tolerated by most cell lines.
-
Versatility in Research: this compound can be employed in a wide range of applications to study the MEK1/2-ERK1/2 pathway, including:
-
Investigating the role of ERK1/2 signaling in cell cycle progression and proliferation.
-
Elucidating the contribution of the MEK/ERK pathway to cellular differentiation and development.
-
Assessing the involvement of MEK/ERK signaling in apoptosis and cell survival.
-
Screening for potential drug candidates that synergize with MEK inhibition.
-
Validating the on-target effects of novel therapeutic agents.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its activity and recommended working concentrations.
| Parameter | Value | Cell Line |
| IC50 (MEK1 Inhibition) | 15 nM | HeLa |
| IC50 (MEK2 Inhibition) | 25 nM | A549 |
| Effective Concentration (ERK1/2 Phosphorylation Inhibition) | 50 - 200 nM | Various |
| Recommended Working Concentration (Cell-Based Assays) | 100 nM - 1 µM | Cell-type dependent |
| Solubility (in DMSO) | 50 mM | N/A |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes the use of Western blotting to assess the inhibitory effect of this compound on the phosphorylation of ERK1/2 in cultured cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for the desired time (e.g., 1, 2, 4, 8 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Acquire the image using a suitable imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol outlines a method to determine the effect of this compound on cell proliferation using a colorimetric MTS assay.
Materials:
-
This compound
-
Cells and appropriate culture medium
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Cell Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance and normalize the results to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizing Signaling Pathways and Workflows
To aid in the conceptualization of the experimental processes and the underlying biological pathways, the following diagrams have been generated using the DOT language.
Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of ERK1/2 phosphorylation.
Caption: Workflow for the MTS-based cell proliferation assay.
References
recommended positive and negative controls for DosatiLink-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DosatiLink-1 is a potent, second-generation tyrosine kinase inhibitor (TKI) designed to target the constitutively active BCR-ABL fusion protein. The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL gene, a hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][2] The resulting oncoprotein, BCR-ABL, drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][4][5][6] this compound exhibits high affinity for the ATP-binding site of the ABL kinase domain, effectively blocking its kinase activity and inducing apoptosis in BCR-ABL positive cells.[4][7]
These application notes provide detailed protocols for utilizing this compound in common experimental settings and recommend appropriate positive and negative controls to ensure data integrity and accurate interpretation of results.
Recommended Positive and Negative Controls
The selection of appropriate controls is critical for validating the specificity and potency of this compound in any experiment.
In Vitro Kinase Assays
| Control Type | Recommended Control | Rationale |
| Positive Control | Dasatinib, Imatinib | Well-characterized, potent BCR-ABL inhibitors that serve as a benchmark for comparing the activity of this compound.[8][9] |
| Negative Control | DMSO (or vehicle) | As this compound is typically dissolved in DMSO, the vehicle alone is used to control for any non-specific effects of the solvent on kinase activity. |
| Negative Control (Enzyme) | Recombinant non-related kinase (e.g., SRC kinase) | To assess the selectivity of this compound against other kinases. Dasatinib is known to inhibit SRC family kinases, so this can also be a point of comparison.[10] |
Cell-Based Assays
| Control Type | Recommended Control | Rationale |
| Positive Control | Dasatinib, Ponatinib | Established BCR-ABL inhibitors with known efficacy in cell-based assays. Ponatinib is effective against the T315I mutation and can be a useful comparator.[4][11] |
| Negative Control | DMSO (or vehicle) | Controls for any solvent-induced effects on cell viability and signaling. |
| Negative Control (Cell Line) | Ba/F3, HL-60 | Hematopoietic cell lines that do not express the BCR-ABL fusion protein. These cells should be insensitive to the specific inhibitory effects of this compound on BCR-ABL.[2] |
| Negative Control (Compound) | Inactive structural analog of this compound (if available) | An ideal negative control that is structurally similar to this compound but lacks inhibitory activity against BCR-ABL. |
Signaling Pathway
The following diagram illustrates the BCR-ABL signaling pathway and the point of inhibition by this compound.
Experimental Protocols
In Vitro BCR-ABL Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant BCR-ABL.
Materials:
-
Recombinant human BCR-ABL enzyme
-
Abltide (or other suitable substrate peptide)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
This compound, Dasatinib (positive control), DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound, Dasatinib, and DMSO in kinase buffer.
-
Add 2.5 µL of each compound dilution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the BCR-ABL enzyme and substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for BCR-ABL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Determine the IC₅₀ value for each compound by fitting the data to a four-parameter logistic curve.
Cell-Based BCR-ABL Inhibition Assay
This protocol assesses the ability of this compound to inhibit BCR-ABL kinase activity within a cellular context.
Materials:
-
K-562 cells (BCR-ABL positive human CML cell line)
-
HL-60 cells (BCR-ABL negative human AML cell line, as a negative control)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound, Dasatinib, DMSO
-
Cell lysis buffer
-
Antibodies: anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5
-
Western blotting reagents and equipment
Procedure:
-
Seed K-562 and HL-60 cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound, Dasatinib, or DMSO for 2-4 hours.
-
Harvest the cells and prepare cell lysates using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis to detect the phosphorylation status of BCR-ABL downstream targets, such as CrkL and STAT5.[10]
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
Cell Viability Assay
This protocol measures the effect of this compound on the viability of BCR-ABL positive and negative cell lines.
Materials:
-
K-562 and HL-60 cells
-
RPMI-1640 medium
-
This compound, Dasatinib, DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Seed K-562 and HL-60 cells in a 96-well plate at a density of 5,000 cells per well.
-
Treat the cells with a serial dilution of this compound, Dasatinib, or DMSO.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Monitoring of BCR-ABL levels in chronic myeloid leukemia patients treated with imatinib in the chronic phase - the importance of a major molecular response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing Cellular Response to DosatiLink-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
DosatiLink-1 is a novel small molecule inhibitor with potential therapeutic applications in oncology. These application notes provide a comprehensive guide for researchers to characterize the cellular response to this compound treatment. The protocols outlined below detail methods to identify responsive cell lines, elucidate the mechanism of action, and assess the downstream effects of this compound. Given that this compound is emerging as a potential kinase inhibitor, the described assays are tailored to evaluate its efficacy in this context.
Data Presentation: Cell Line Responsiveness to this compound
A crucial first step in characterizing a new compound is to determine its effect on the proliferation of various cancer cell lines. This is typically achieved by performing dose-response studies and calculating the half-maximal inhibitory concentration (IC50). The following table is a template for summarizing such quantitative data.
| Cell Line | Cancer Type | IC50 (nM) of this compound | Notes |
| Example: K-562 | Chronic Myelogenous Leukemia | [Insert Value] | BCR-ABL positive |
| Example: A549 | Non-Small Cell Lung Cancer | [Insert Value] | KRAS mutant |
| Example: MCF-7 | Breast Cancer | [Insert Value] | ER positive |
| Example: U-87 MG | Glioblastoma | [Insert Value] | PTEN null |
| [Add more cell lines] | [Specify cancer type] | [Determine experimentally] | [Note relevant mutations or characteristics] |
Caption: Table 1. Proliferative response of various cancer cell lines to this compound treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be robust and reproducible, providing a solid foundation for investigating the cellular effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2]
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[3]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound (as in Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Protocol 3: Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of a compound to its target kinase in live cells.[6][7]
Objective: To confirm the direct binding of this compound to its putative kinase target in a cellular context.
Materials:
-
Cells engineered to express the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer
Procedure:
-
Seed the NanoLuc®-kinase fusion expressing cells in the white 96-well plates and incubate overnight.
-
Prepare a solution of the NanoBRET™ tracer and this compound at various concentrations in Opti-MEM®.
-
Add the tracer and compound solutions to the cells.
-
Incubate the plate for the recommended time to allow for compound entry and target binding.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Calculate the BRET ratio and plot it against the concentration of this compound to determine the cellular IC50 for target engagement.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the characterization of this compound.
Caption: A potential signaling pathway modulated by this compound.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Experimental workflow for the apoptosis assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 5. Apoptosis Assays | Life Science Research | Merck [merckmillipore.com]
- 6. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Analytical Detection of DosatiLink-1
Disclaimer: As of the latest available information, "DosatiLink-1" is not a publicly documented chemical entity. Therefore, these application notes and protocols are presented as a representative example for the analytical detection of a hypothetical small molecule kinase inhibitor, herein referred to as this compound, based on methodologies for analogous compounds.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor targeting a key kinase in a critical cancer signaling pathway. To support preclinical and clinical development, robust and reliable analytical methods are required for the quantitative determination of this compound in various biological matrices. These application notes provide detailed protocols for the analysis of this compound in plasma samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound (Hypothetical)
| Property | Value |
| Molecular Formula | C₂₉H₃₂F₃N₅O₃ |
| Molecular Weight | 567.6 g/mol |
| pKa | 4.5 (basic) |
| logP | 3.8 |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile |
Application Note 1: Quantification of this compound in Human Plasma by HPLC-UV
This method is suitable for the quantification of this compound in human plasma for pharmacokinetic studies where higher concentrations are expected.
Experimental Protocol
a. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar compound at 1 µg/mL).
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
b. Chromatographic Conditions
| Parameter | Condition |
| Instrument | Shimadzu LC-20AD or equivalent |
| Column | Phenomenex Luna® 5 µm C18(2) 100 Å, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95.2% - 103.5% |
| Precision (%RSD) | Intra-day: ≤ 4.5%, Inter-day: ≤ 6.8% |
Application Note 2: Sensitive Quantification of this compound in Human Plasma by LC-MS/MS
This highly sensitive and selective method is suitable for the quantification of low concentrations of this compound in human plasma, making it ideal for pharmacokinetic studies with low dosage regimens.
Experimental Protocol
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 250 µL of plasma, add 25 µL of an internal standard working solution (a stable isotope-labeled version of this compound is recommended).[3]
-
Condition an SPE cartridge (e.g., Orochem Alumina Basic 100 mg/1ml) with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 0.5M boric acid solution).[3]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 50% acetone in water, followed by 1 mL of 0.01N hydrochloric acid, and then 1 mL of methanol to remove interfering substances.[3]
-
Elute this compound and the IS with 1 mL of an appropriate elution solvent (e.g., a mixture of formic acid, methanol, and water (3:20:77, v/v/v)).[3]
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Sciex Triple Quad™ 5500 or equivalent |
| Column | Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 568.2 -> 421.3 (Quantifier), 568.2 -> 210.1 (Qualifier) IS: 572.2 -> 425.3 |
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.9995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.1% - 101.7% |
| Precision (%RSD) | Intra-day: ≤ 3.2%, Inter-day: ≤ 5.1% |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DosatiLink-1 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of DosatiLink-1 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common approach is to perform a serial dilution over several orders of magnitude, for example, from 100 µM down to 0.01 µM. This wide range helps in identifying the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.
Q2: Which cell viability assay is most suitable for use with this compound?
A2: The choice of assay can depend on the cell type and the expected mechanism of action of this compound. Commonly used assays include tetrazolium-based colorimetric assays (like MTT, MTS, and XTT) and resazurin-based fluorometric assays (like AlamarBlue).[1] Luminescence-based assays that measure ATP levels are also a highly sensitive option.[2][3] It is advisable to test for potential interference of this compound with the chosen assay reagents.[1][4]
Q3: How long should I incubate the cells with this compound?
A3: The incubation time is a critical parameter and should be optimized based on the cell line's doubling time and the compound's expected mechanism.[5] Typical incubation periods for cell viability assays range from 24 to 72 hours.[6] A time-course experiment (e.g., 24h, 48h, and 72h) is recommended to determine the optimal endpoint.
Q4: What is the appropriate solvent for this compound and what is the maximum concentration to use?
A4: While specific solubility information for this compound is not available, many small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final DMSO concentration in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] A vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) should always be included in the experiment.
Q5: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A5: Cell viability assays that measure metabolic activity (like MTT or MTS) or ATP content can indicate a reduction in viable cells, but they may not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect).[2] To differentiate between these effects, you can perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter) at different time points or use assays that specifically measure markers of cell death, such as LDH release or caspase activity.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding cells and reagents. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. |
| No significant decrease in cell viability even at high concentrations of this compound | The compound may not be potent in the chosen cell line, the concentration range may be too low, or the incubation time is too short. The compound may have degraded. | Test a higher concentration range. Increase the incubation time. Verify the integrity of the this compound stock solution. Consider using a different cell line that may be more sensitive.[7] |
| Unexpected increase in signal at certain concentrations | The compound may be interfering with the assay reagents. For example, some compounds can directly reduce tetrazolium salts, leading to a false-positive signal.[4] | Run a control experiment with this compound and the assay reagents in cell-free medium to check for direct chemical interactions.[1] If interference is observed, consider switching to a different type of viability assay (e.g., from a colorimetric to a luminescence-based assay). |
| Cell morphology changes observed, but viability assay shows little effect | The chosen viability assay may not be sensitive to the specific mechanism of cell death or cellular stress induced by this compound. | Use a different viability assay that measures a different cellular parameter (e.g., membrane integrity via LDH assay or ATP levels). Complement the viability assay with microscopic examination of the cells. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps for a standard MTT cell viability assay to determine the dose-response curve for this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Hypothetical inhibition of the ABL kinase pathway by this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
interpreting unexpected results with DosatiLink-1
Technical Support Center: DosatiLink-1
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with this compound, a novel antibody-drug conjugate (ADC) linker system. The following sections address common issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Efficacy and Potency
Question 1: Why is the observed in vitro potency (IC50) of our this compound ADC significantly lower than expected?
Answer: Lower than expected potency is a common issue in ADC development and can stem from multiple factors related to the ADC's stability, the characteristics of the target cells, or the experimental setup itself. Key areas to investigate include ADC aggregation, premature payload cleavage, and issues with target antigen expression or internalization.
A primary reason for reduced efficacy can be the formation of ADC aggregates.[1][2] Aggregation can decrease the effective concentration of the monomeric, active ADC and may hinder its ability to bind to the target antigen. The hydrophobic nature of many payloads can increase the propensity for aggregation.[][4] Another significant factor is the stability of the linker. If the this compound linker undergoes premature cleavage in the cell culture medium, the released cytotoxic payload may be pumped out by efflux pumps before it can reach its intracellular target, or it may not be efficiently internalized, thus reducing the ADC's potency.[5][6]
Finally, characteristics of the target cell line are critical. Reduced potency can be observed if the target antigen expression is lower than assumed, or if the rate of ADC internalization and subsequent lysosomal trafficking is inefficient.[7]
To systematically troubleshoot this issue, a logical workflow should be followed.
Troubleshooting Workflow: Lower than Expected Potency
Caption: Troubleshooting workflow for lower than expected ADC potency.
Question 2: We are observing significant off-target toxicity in our in vivo models. What could be the cause?
Answer: Off-target toxicity is a critical challenge in ADC development and often dictates the therapeutic window.[8][9] The primary causes are typically related to the premature release of the cytotoxic payload into systemic circulation or non-specific uptake of the ADC in healthy tissues.[10][11]
The stability of the linker is paramount. An unstable linker can release the payload before the ADC reaches the tumor, leading to systemic toxicity.[5] For instance, certain peptide linkers can be sensitive to cleavage by extracellular enzymes like elastases, which can lead to off-target effects such as myelosuppression.[6] The this compound system is designed for stability, but factors in the in vivo environment can still lead to premature cleavage.
Another mechanism for off-target toxicity is non-specific uptake by healthy cells, which can occur through several mechanisms.[11] This can include Fc-mediated uptake by immune cells or uptake by cells expressing mannose receptors, which can bind to the antibody's glycan structures, particularly in the liver.[12]
Data Presentation: Common Off-Target Toxicities and Potential Causes
| Observed Toxicity | Potential Cause with this compound | Recommended Confirmatory Experiment |
| Neutropenia, Anemia | Premature linker cleavage in plasma by proteases.[6] | Plasma stability assay measuring free payload over time. |
| Hepatotoxicity | Non-specific uptake by liver sinusoidal endothelial cells via mannose receptors.[12] | In vivo biodistribution study with labeled ADC. |
| Peripheral Neuropathy | Non-specific uptake of free payload by peripheral neurons (if payload is a microtubule inhibitor).[10] | Measure free payload concentration in peripheral nerve tissue. |
| Gastrointestinal Issues | On-target, off-tumor toxicity if the target antigen is expressed at low levels in the GI tract. | Immunohistochemistry (IHC) on healthy GI tissue to check for target expression. |
Experimental Protocol: Plasma Stability Assay
-
Preparation: Dilute the this compound ADC to a final concentration of 1 mg/mL in fresh plasma from the relevant species (e.g., mouse, human).
-
Incubation: Incubate the ADC-plasma mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Processing: Immediately process each aliquot to separate the free payload from the antibody-bound fraction. This can be achieved by protein precipitation or affinity capture of the antibody.
-
Quantification: Analyze the amount of free payload in the supernatant/flow-through using LC-MS/MS.
-
Analysis: Plot the percentage of released payload against time to determine the stability profile of the ADC.
Manufacturing and Quality Control
Question 3: We have observed batch-to-batch variability, specifically in the drug-to-antibody ratio (DAR). How can we troubleshoot this?
Answer: The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that directly impacts both the efficacy and safety of an ADC.[13] A low DAR can reduce potency, while a high DAR can increase toxicity and promote aggregation.[13] Variability in DAR often points to inconsistencies in the conjugation process.
Key factors influencing the final DAR include the quality of the starting materials (antibody and linker-payload), the precise control of reaction conditions (pH, temperature, reactant ratios), and the purification process.
Logical Relationship Diagram: Factors Affecting DAR
Caption: Key factors influencing the final drug-to-antibody ratio (DAR).
Data Presentation: Troubleshooting DAR Variability
| Parameter | Potential Issue | Recommended Action |
| Reactant Ratio | Inaccurate molar ratio of linker-payload to antibody. | Precisely re-verify concentrations of stock solutions before each reaction. |
| pH | Drift in reaction buffer pH. | Calibrate pH meter daily; monitor pH throughout the reaction. |
| Reaction Time | Inconsistent quenching of the reaction. | Use a precise timer and a consistent quenching procedure. |
| Purification | Inefficient separation of different DAR species. | Optimize the purification method (e.g., gradient slope in HIC) to resolve species. |
| Linker-Payload | Degradation or impurity of the linker-payload. | Verify purity and integrity of the linker-payload by HPLC and LC-MS before use. |
Experimental Protocol: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)
-
Column: Use a HIC column suitable for antibody analysis (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. Species with higher DAR are more hydrophobic and will elute later.
-
Detection: Monitor UV absorbance at 280 nm.
-
Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR by taking the weighted average of the different species.
-
Average DAR = Σ(% Area of Species * DAR of Species) / 100
-
By carefully controlling the factors outlined above and accurately measuring the outcome, batch-to-batch consistency of your this compound ADC can be significantly improved.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. adcreview.com [adcreview.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. adcreview.com [adcreview.com]
- 12. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
DosatiLink-1 degradation and storage issues
Important Note for Users: Information regarding a molecule specifically named "DosatiLink-1" is not publicly available. The following technical support guide has been generated using a well-characterized PROTAC (Proteolysis Targeting Chimera), ARV-110, as a representative example to illustrate the structure and content of this support center. Please adapt the protocols and recommendations based on the specific properties of your molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: this compound should be reconstituted in DMSO to prepare a stock solution. For long-term storage, it is recommended to aliquot the DMSO stock solution and store it at -80°C to minimize freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at -20°C.
Q2: What is the expected cellular permeability of this compound?
A2: this compound is designed to be cell-permeable. However, optimal concentrations and incubation times to achieve desired intracellular concentrations may vary depending on the cell line and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell model.
Q3: Can this compound be used in in-vivo studies?
A3: Yes, this compound has been successfully used in in-vivo models. However, formulation and delivery methods should be optimized for the specific animal model and route of administration. Please refer to relevant literature for examples of in-vivo studies with similar compounds.
Q4: What is the primary mechanism of degradation for the target protein induced by this compound?
A4: this compound facilitates the degradation of its target protein through the ubiquitin-proteasome system. It forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.
Troubleshooting Guides
Issue 1: No or low degradation of the target protein is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations that are too high can lead to the "hook effect" where the formation of the ternary complex is inhibited. |
| Incorrect incubation time | Optimize the incubation time. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to identify the optimal degradation window. |
| Low expression of the E3 ligase | Confirm the expression of the relevant E3 ligase in your cell model using techniques like Western blotting or qPCR. |
| Cell line is resistant to treatment | Some cell lines may have intrinsic resistance mechanisms. Consider testing in a different, validated cell line. |
| This compound degradation | Ensure proper storage and handling of this compound. Avoid multiple freeze-thaw cycles. |
Issue 2: High cellular toxicity is observed.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Reduce the concentration of this compound. Perform proteomics studies to identify potential off-target proteins. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). |
| Contamination | Check for mycoplasma or other contaminants in the cell culture. |
Experimental Protocols
Protocol 1: In-vitro Target Protein Degradation Assay
Objective: To determine the concentration-dependent degradation of a target protein by this compound in a specific cell line.
Methodology:
-
Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 nM, 1, 10 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Analyze the degradation of the target protein by Western blotting using a specific antibody against the target protein. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
Objective: To quantify the formation of the ternary complex between the target protein, this compound, and the E3 ligase.
Methodology:
-
Reagent Preparation: Prepare biotinylated target protein, His-tagged E3 ligase, and this compound at various concentrations.
-
Assay Plate Preparation: Add the assay components to a 384-well ProxiPlate in the following order: biotinylated target protein, this compound, and His-tagged E3 ligase.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for complex formation.
-
Detection: Add AlphaLISA Nickel Chelate Acceptor beads and Streptavidin Donor beads. Incubate in the dark at room temperature for 1 hour.
-
Signal Reading: Read the plate on an EnVision plate reader using the AlphaScreen protocol. The signal generated is proportional to the amount of ternary complex formed.
Visualizations
Caption: Mechanism of action for this compound induced protein degradation.
Caption: Troubleshooting workflow for low target degradation.
DosatiLink-1 In Vivo Efficacy Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of DosatiLink-1.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Question: We are observing lower than expected anti-tumor efficacy in our xenograft model. What are the potential causes and how can we troubleshoot this?
Answer:
Suboptimal anti-tumor efficacy can stem from several factors related to the drug, the animal model, or the experimental protocol. Consider the following troubleshooting steps:
-
1. Verify Drug Formulation and Administration:
-
Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[1] Ensure the formulation provides adequate solubility and stability for the duration of the experiment. Improper formulation can lead to precipitation and reduced bioavailability.[1] Refer to the Formulation and Solubility Data table below for recommended solvents and concentrations.
-
Route of Administration: Confirm that the chosen route of administration (e.g., intravenous, intraperitoneal, oral) is appropriate for this compound and allows for sufficient systemic exposure. Inconsistent administration techniques can lead to variability in efficacy.
-
-
2. Evaluate Pharmacokinetics and Tumor Penetration:
-
Systemic Exposure: It is crucial to establish that this compound is achieving adequate plasma concentrations.[2][3] Conduct a pharmacokinetic study to determine key parameters such as Cmax, AUC, and half-life in your animal model.
-
Tumor Biodistribution: Poor penetration into the tumor tissue is a common reason for lack of efficacy, especially for solid tumors.[4][5][6] Consider co-administering a non-competing antibody to potentially enhance tumor tissue penetration if this compound is an antibody-drug conjugate (ADC).[4][5][7] For small molecules, factors like tumor vascularization and interstitial fluid pressure can limit distribution.
-
-
3. Re-evaluate the Xenograft Model:
-
Target Expression: Confirm high and homogenous expression of the molecular target of this compound in the chosen cell line and subsequent xenografts. Low or heterogeneous target expression can lead to a diminished response.
-
Tumor Growth Rate: Rapidly growing tumors may outpace the cytotoxic effects of the drug. Ensure the dosing schedule is optimized for the tumor growth kinetics of your model.
-
-
4. Optimize Dosing Regimen:
-
Dose and Schedule: The initial dosing regimen may not be optimal. A dose-escalation study can help identify the maximum tolerated dose (MTD) and the most effective dosing schedule (e.g., more frequent administration at a lower dose).
-
A logical workflow for troubleshooting poor efficacy is presented below.
Caption: Troubleshooting workflow for addressing suboptimal in vivo efficacy.
Question: We are observing significant toxicity (e.g., weight loss, lethargy) in our animal models, even at doses with modest efficacy. How can we mitigate this?
Answer:
Toxicity can arise from on-target effects in normal tissues or off-target effects.[8][9] Strategies to mitigate toxicity include:
-
1. Investigate the Mechanism of Toxicity:
-
On-Target, Off-Tumor Toxicity: If the target of this compound is expressed in normal tissues, toxicity may be an on-target effect. Histopathological analysis of major organs can help identify affected tissues.
-
Off-Target Effects: Small molecule inhibitors can interact with unintended targets.[8][9][10][11][12] In vitro kinase profiling or other target screening assays can help identify potential off-targets.
-
-
2. Adjust the Dosing Regimen:
-
Fractionated Dosing: Administering lower, more frequent doses may maintain therapeutic concentrations in the tumor while reducing peak plasma concentrations that can lead to toxicity.
-
Intermittent Dosing: A dosing holiday (e.g., 5 days on, 2 days off) can allow for recovery of normal tissues.
-
-
3. Combination Therapy:
-
Consider combining a lower, better-tolerated dose of this compound with another agent that has a non-overlapping toxicity profile. This can potentially achieve synergistic anti-tumor effects while minimizing side effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Apoptosis Signal-Regulating Kinase 1 (ASK1). By inhibiting ASK1, this compound blocks downstream activation of the JNK and p38 MAPK stress-activated signaling pathways.[13] These pathways, when chronically activated by stressors such as reactive oxygen species (ROS), can contribute to cancer cell survival and proliferation.[13]
The proposed signaling pathway is illustrated below.
Caption: Proposed signaling pathway inhibited by this compound.
Q2: How should we prepare this compound for in vivo administration?
A2: Due to its hydrophobic nature, this compound requires a specific formulation for in vivo use. We recommend a formulation based on a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always prepare fresh on the day of dosing. For detailed preparation steps, refer to the Experimental Protocols section.
Q3: What are the key pharmacokinetic parameters of this compound?
A3: The following table summarizes the pharmacokinetic parameters of this compound in mice following a single intravenous injection. This data is for illustrative purposes.
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| Cmax | 15.2 | µg/mL |
| Tmax | 0.08 | h |
| AUC (0-inf) | 45.8 | µg*h/mL |
| t1/2 | 4.5 | h |
| Clearance | 0.22 | L/h/kg |
| Vd | 1.4 | L/kg |
| Caption: Illustrative pharmacokinetic parameters of this compound in mice. |
Q4: What is the recommended starting dose for an in vivo efficacy study?
A4: Based on preliminary tolerability studies, we recommend a starting dose of 10 mg/kg administered intraperitoneally once daily. However, the optimal dose may vary depending on the tumor model and should be determined empirically through a dose-response study. The table below provides an example of a dose-response study design.
| Group | Treatment | Dose (mg/kg) | Schedule |
| 1 | Vehicle Control | - | QD |
| 2 | This compound | 5 | QD |
| 3 | This compound | 10 | QD |
| 4 | This compound | 20 | QD |
| Caption: Example of a dose-response study design for this compound. |
Experimental Protocols
Protocol 1: Tumor Growth Inhibition Study in a Xenograft Model
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of this compound.
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line (e.g., A549, HCT116) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of 6-8 week old immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 per group).
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation and vehicle control as described in the FAQ section.
-
Administer the assigned treatment (e.g., intraperitoneally) according to the predetermined dose and schedule.
-
Monitor animal weight and general health daily.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Euthanize animals when tumors reach the predetermined endpoint (e.g., 2000 mm^3) or if signs of excessive toxicity are observed (e.g., >20% body weight loss).
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
The experimental workflow is visualized below.
Caption: Workflow for a typical in vivo tumor growth inhibition study.
References
- 1. dechra.dk [dechra.dk]
- 2. ijpsonline.com [ijpsonline.com]
- 3. scispace.com [scispace.com]
- 4. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of DosatiLink-1
Welcome to the technical support center for DosatiLink-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges, with a focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a novel cleavable linker designed for the development of Antibody-Drug Conjugates (ADCs). Its primary application is to covalently attach a cytotoxic payload to a monoclonal antibody (mAb), ensuring stable conjugation in circulation and facilitating controlled release of the payload within the target cancer cells.
Q2: We are observing significant differences in conjugation efficiency between different lots of this compound. What could be the cause?
A2: Batch-to-batch variability in conjugation efficiency can stem from several factors. These may include minor variations in the purity of the linker, the presence of hygroscopic moisture, or slight differences in the reactivity of the terminal functional groups. It is also crucial to ensure consistency in the experimental conditions, such as buffer pH, temperature, and reaction time. We recommend running a small-scale conjugation test with each new batch of this compound to determine the optimal conjugation parameters.
Q3: Our ADC constructed with a new batch of this compound shows a different stability profile in serum. Why is this happening?
A3: Variations in the stability of the ADC can be attributed to subtle structural differences in the linker from one batch to another, which may affect its susceptibility to enzymatic cleavage or hydrolysis.[1] Inconsistent conjugation, leading to a heterogeneous Drug-to-Antibody Ratio (DAR), can also impact overall stability. We advise performing a thorough characterization of each new ADC batch, including DAR measurement and an in vitro serum stability assay.
Q4: How can we minimize the impact of batch-to-batch variability of this compound on our ADC development timeline?
A4: A proactive approach is key to managing batch-to-batch variability.[2] We recommend implementing a robust quality control process for incoming batches of this compound, including analytical characterization (e.g., HPLC, MS) to confirm purity and identity. Additionally, performing a standardized set of functional assays with each new batch will help ensure consistent performance and a smoother transition from research and development to larger-scale manufacturing.[2]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the use of this compound.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Action |
| Suboptimal Molar Ratio of Linker to Antibody | Perform a titration experiment with varying molar ratios of this compound to your mAb to identify the optimal ratio for achieving the target DAR. |
| Incorrect Buffer pH | Ensure the pH of the conjugation buffer is within the recommended range for the specific reactive group on this compound. The optimal pH is critical for efficient conjugation. |
| Presence of Impurities in the Antibody Preparation | Use a desalting column or buffer exchange to remove any small molecule impurities (e.g., Tris, glycine) that could compete with the linker for reaction sites on the antibody. |
| Reduced Reactivity of a New this compound Batch | For each new batch, perform a small-scale conjugation under standard conditions to assess its reactivity. If reactivity is lower, consider increasing the molar excess of the linker or extending the reaction time. |
| Inaccurate Concentration Determination of Reagents | Verify the concentration of both the antibody and the this compound solution using reliable methods such as UV-Vis spectroscopy or a Bradford assay for the antibody. |
Issue 2: ADC Aggregation During or After Conjugation
| Potential Cause | Recommended Action |
| High DAR Value | A high level of payload conjugation can increase the hydrophobicity of the ADC, leading to aggregation. Aim for a lower, more homogeneous DAR. |
| Inappropriate Buffer Conditions | Screen different buffer formulations, including variations in pH and the addition of excipients such as polysorbate 20 or sucrose, to improve ADC solubility and stability. |
| Suboptimal Temperature during Conjugation | Perform the conjugation reaction at a lower temperature (e.g., 4°C) to minimize the risk of aggregation. |
| Batch-to-Batch Variation in Linker Hydrophobicity | While unlikely, significant variations in the manufacturing of this compound could lead to differences in hydrophobicity. If aggregation is consistently observed with a new batch, contact technical support. |
Experimental Protocols
Protocol 1: Standard Conjugation of this compound to a Monoclonal Antibody
-
Antibody Preparation:
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at the recommended temperature (e.g., room temperature or 4°C) for the specified time (e.g., 1-4 hours).
-
-
Purification of the ADC:
-
Remove the unreacted linker and solvent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Elute the ADC in a formulation buffer suitable for storage.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis at 280 nm).
-
Calculate the DAR using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Assess the level of aggregation by Size-Exclusion Chromatography (SEC).
-
Protocol 2: In Vitro Serum Stability Assay
-
ADC Preparation:
-
Dilute the purified ADC to a final concentration of 1 mg/mL in PBS.
-
-
Incubation:
-
Add the ADC to an equal volume of fresh human or mouse serum.
-
Incubate the mixture at 37°C in a humidified incubator.
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the ADC-serum mixture.
-
-
Analysis:
-
Analyze the collected samples by a suitable method, such as ELISA or LC-MS, to quantify the amount of intact ADC and detect the release of the payload.
-
-
Data Interpretation:
-
Plot the percentage of intact ADC versus time to determine the in vitro stability profile.
-
Visualizations
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
Caption: Generalized signaling pathway for an ADC utilizing this compound.
References
how to confirm DosatiLink-1 target engagement in cells
Disclaimer: There is currently no publicly available scientific information specifically identifying "DosatiLink-1". This guide is based on the hypothesis that this compound is an Abelson murine leukemia (ABL) kinase inhibitor, similar to the known compound DosatiLink-2. The following protocols and troubleshooting advice are therefore tailored for confirming the target engagement of ABL kinase inhibitors in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of ABL kinase inhibitors like this compound?
A1: The primary target is the Abelson (ABL) tyrosine kinase. In many leukemias, a chromosomal translocation results in the formation of the BCR-ABL fusion protein, which has constitutively active kinase function and is a key driver of the disease.[1][2] ABL kinase inhibitors aim to block the activity of this oncoprotein.
Q2: How can I confirm that this compound is engaging ABL kinase inside the cell?
A2: Target engagement can be confirmed using several methods that either directly measure the binding of the compound to the target protein or assess the inhibition of its downstream signaling. Key methods include:
-
Cellular Thermal Shift Assay (CETSA): Directly measures the binding of this compound to ABL kinase.[3][4][5][6][7]
-
Western Blotting for Phospho-CrkL: Measures the phosphorylation of CRKL, a direct substrate of ABL kinase. A decrease in phospho-CrkL indicates target inhibition.[8][9]
-
Phospho-Flow Cytometry: A high-throughput method to quantify phospho-CrkL levels in individual cells.[8][10][11]
-
NanoBRET™ Target Engagement Assay: A live-cell assay that quantifies compound binding to a NanoLuc®-tagged ABL kinase.[12][13]
Q3: What are the expected downstream effects of ABL kinase inhibition by this compound?
A3: Inhibition of ABL kinase by this compound should lead to a decrease in the phosphorylation of its downstream substrates. The most well-characterized substrate for monitoring ABL kinase activity is the Crk-like protein (CRKL).[8][9][14] A reduction in phosphorylated CRKL (pCrkL) is a reliable indicator of target engagement and inhibition. Other downstream effects can include inhibition of cell proliferation and induction of apoptosis in BCR-ABL positive cells.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Troubleshooting Steps |
| No thermal shift observed with this compound treatment. | 1. This compound is not binding to ABL kinase. 2. Incorrect concentration of this compound used. 3. Suboptimal heating conditions. 4. Poor antibody quality for Western blot detection. | 1. Confirm the identity and purity of your this compound compound. 2. Perform a dose-response experiment with a wide range of concentrations. 3. Optimize the heating temperature and duration for your specific cell line and ABL kinase. 4. Validate your ABL kinase antibody for specificity and sensitivity in your cell lysate. |
| High variability between replicates. | 1. Inconsistent cell lysis. 2. Uneven heating of samples. 3. Pipetting errors. | 1. Ensure complete and consistent cell lysis. 2. Use a thermal cycler with a heated lid for precise and uniform heating. 3. Use calibrated pipettes and be meticulous with your technique. |
Western Blotting for Phospho-CrkL
| Issue | Possible Cause | Troubleshooting Steps |
| No decrease in pCrkL signal with this compound treatment. | 1. This compound is not inhibiting ABL kinase. 2. Insufficient treatment time or concentration. 3. High phosphatase activity in the lysate. | 1. Verify the activity of this compound with a positive control inhibitor (e.g., Imatinib, Dasatinib). 2. Perform a time-course and dose-response experiment. 3. Always use phosphatase inhibitors in your lysis buffer. |
| Weak or no pCrkL signal in untreated control. | 1. Low endogenous ABL kinase activity in the chosen cell line. 2. Poor antibody quality. | 1. Use a cell line known to have high BCR-ABL activity (e.g., K562 cells). 2. Use a validated phospho-specific CrkL antibody. |
| Inconsistent total CrkL levels. | 1. Uneven protein loading. | 1. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein per lane. 2. Normalize to a housekeeping protein like GAPDH or β-actin. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for ABL Kinase
This protocol is a generalized procedure and may require optimization for your specific cell line and experimental conditions.
-
Cell Treatment:
-
Plate cells (e.g., K562) and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
-
Heating:
-
Harvest and wash cells, then resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for ABL kinase.
-
Quantify the band intensities to determine the amount of soluble ABL kinase at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble ABL kinase against the temperature for both treated and untreated samples. A shift in the melting curve for the this compound treated sample indicates target engagement.
-
Protocol 2: Western Blotting for Phospho-CrkL (pCrkL)
-
Cell Treatment and Lysis:
-
Plate BCR-ABL positive cells (e.g., K562) and treat with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Include a positive control (e.g., 1 µM Dasatinib) and a vehicle control.
-
Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-CrkL (Tyr207) overnight at 4°C.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total CrkL or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for pCrkL and total CrkL. A decrease in the pCrkL/total CrkL ratio with increasing concentrations of this compound indicates target inhibition.
-
Visualizations
Caption: ABL kinase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for target engagement experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. annualreviews.org [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCR-ABL activity and its response to drugs can be determined in CD34+ CML stem cells by CrkL phosphorylation status using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic-based cytometry, a sensitive single-cell cytometric method to assess BCR-ABL1 activity in CML - PMC [pmc.ncbi.nlm.nih.gov]
minimizing toxicity of DosatiLink-1 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of DosatiLink-1 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of toxicities observed with antibody-drug conjugates (ADCs) like those utilizing this compound?
A1: Toxicities associated with ADCs can be broadly categorized as either on-target or off-target.[1][2][3]
-
On-target, off-tumor toxicity: This occurs when the target antigen is expressed on healthy tissues, leading to the ADC binding and exerting its cytotoxic effect on non-cancerous cells.[2][] Careful selection of targets with high tumor-specific expression is crucial to minimize this.[]
-
Off-target toxicity: This arises from mechanisms independent of target binding. A primary cause is the premature release of the cytotoxic payload from the linker (e.g., this compound) in circulation before it reaches the tumor.[2] This can lead to systemic side effects. The payload itself can also have inherent toxicities.[1]
Commonly observed toxicities in preclinical animal models for ADCs include hematologic (e.g., neutropenia, thrombocytopenia), hepatic (elevated liver enzymes), gastrointestinal (diarrhea, weight loss), and skin toxicities.[3][5]
Q2: How can the design of the ADC, specifically the linker, influence toxicity?
A2: The linker is a critical component that connects the antibody to the cytotoxic payload and plays a pivotal role in the ADC's safety and efficacy.[3][5]
-
Linker Stability: An ideal linker should be highly stable in systemic circulation to prevent premature payload release and minimize off-target toxicity.[1][2][3] Instability can lead to increased exposure of healthy tissues to the cytotoxic drug.[1]
-
Cleavage Mechanism: The method of payload release at the tumor site is determined by the linker's design. Cleavable linkers are designed to release the payload in the tumor microenvironment (e.g., through enzymatic cleavage), while non-cleavable linkers release the payload after the ADC is internalized and degraded in the lysosome.[1][5] While cleavable linkers can offer superior efficacy, they may also have a higher risk of off-target toxicity if not sufficiently stable.[1]
Q3: What are the initial steps to take when unexpected toxicity is observed in an animal study with a this compound ADC?
A3: When unexpected toxicity is observed, a systematic investigation is necessary.
-
Confirm the Observation: Repeat the experiment with a small cohort of animals to verify the toxic effects.
-
Dose-Response Assessment: Determine if the toxicity is dose-dependent by testing a range of doses.[]
-
Comprehensive Health Monitoring: Implement a thorough monitoring plan including regular body weight measurements, clinical observations, and collection of blood samples for hematology and clinical chemistry analysis.
-
Histopathological Analysis: Conduct detailed histopathological examination of all major organs to identify the specific tissues affected.[6]
Troubleshooting Guides
Issue 1: Severe Weight Loss and Morbidity in Study Animals
| Possible Cause | Troubleshooting Steps |
| Dose is too high | - Perform a dose-ranging study to determine the maximum tolerated dose (MTD).[1] - Consider a dose fractionation schedule (e.g., splitting the dose over several days). |
| Off-target toxicity due to linker instability | - Analyze plasma samples for the presence of free payload using methods like LC-MS to assess linker stability in vivo.[7][8] - If linker instability is confirmed, consider re-engineering the this compound linker for improved stability.[2] |
| On-target, off-tumor toxicity | - Evaluate the expression of the target antigen in the organs showing toxicity using techniques like immunohistochemistry (IHC) or quantitative PCR (qPCR). - If significant on-target, off-tumor expression is found, re-evaluate the suitability of the target antigen.[] |
Issue 2: Hematological Toxicities (Neutropenia, Thrombocytopenia)
| Possible Cause | Troubleshooting Steps |
| Payload-related toxicity | - The cytotoxic payload may be inherently myelosuppressive. - Evaluate the toxicity of the payload alone (unconjugated) at relevant concentrations. - Consider using a payload with a different mechanism of action or a less myelosuppressive profile. |
| Non-specific uptake by hematopoietic cells | - Investigate if the antibody component of the ADC has any affinity for hematopoietic cells. - Consider engineering the Fc region of the antibody to reduce uptake by immune cells.[2][] |
Issue 3: Elevated Liver Enzymes (Hepatotoxicity)
| Possible Cause | Troubleshooting Steps |
| Non-specific uptake by the liver | - Highly loaded or hydrophobic ADCs can be prone to non-specific uptake by the liver.[1] - Characterize the drug-to-antibody ratio (DAR) and hydrophobicity of the this compound ADC. Site-specific conjugation can help produce more homogenous and potentially less toxic ADCs.[2] |
| Metabolism of the payload in the liver | - Investigate the metabolic profile of the payload in liver microsomes to identify potentially toxic metabolites. |
| On-target expression in liver | - Assess target antigen expression in liver tissue. |
Data Presentation
Table 1: Hypothetical Dose-Ranging Study for a this compound ADC in Mice
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Incidence of Severe Morbidity | Key Hematological Finding (Day 7) | Key Liver Enzyme Finding (Day 7) |
| Vehicle Control | +5% | 0/10 | Normal | Normal |
| 1 | +2% | 0/10 | Mild Neutropenia | Normal |
| 3 | -8% | 2/10 | Moderate Neutropenia | Mildly Elevated ALT |
| 10 | -20% | 8/10 | Severe Neutropenia & Thrombocytopenia | Significantly Elevated ALT & AST |
Table 2: Comparison of Linker Stability and Toxicity
| Linker Variant | In Vivo Half-life of Intact ADC (hours) | Free Payload in Plasma at 24h (ng/mL) | Maximum Tolerated Dose (mg/kg) |
| This compound (Original) | 48 | 15 | 3 |
| This compound.v2 (Optimized) | 96 | 2 | 10 |
Experimental Protocols
Protocol 1: Assessment of In Vivo Linker Stability
-
Animal Dosing: Administer the this compound ADC to a cohort of rodents (e.g., mice or rats) at a therapeutically relevant dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 1, 6, 24, 48, 96 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[7]
-
Sample Analysis:
-
Intact ADC Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody.
-
Free Payload Quantification: Employ a sensitive method like liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the unconjugated cytotoxic payload in the plasma.[7][8]
-
-
Data Analysis: Calculate the half-life of the intact ADC and quantify the amount of prematurely released payload over time.
Protocol 2: Evaluation of On-Target, Off-Tumor Toxicity
-
Tissue Collection: Following the study endpoint, collect major organs (liver, spleen, lung, kidney, heart, bone marrow, etc.) from both the treatment and control groups.
-
Histopathology: Fix the tissues in formalin, embed in paraffin, and prepare sections for hematoxylin and eosin (H&E) staining to assess general morphology and identify any pathological changes.
-
Immunohistochemistry (IHC):
-
Prepare tissue sections as for histopathology.
-
Perform antigen retrieval to unmask the target antigen.
-
Incubate the sections with the primary antibody of the ADC.
-
Use a labeled secondary antibody and a detection system to visualize the location and intensity of target antigen expression.
-
-
Analysis: Compare the histopathological findings with the IHC results to determine if tissue damage correlates with the presence of the target antigen.
Visualizations
Caption: Troubleshooting workflow for investigating and mitigating ADC toxicity.
Caption: Mechanism of off-target toxicity due to linker instability.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. researchgate.net [researchgate.net]
- 5. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. bitesizebio.com [bitesizebio.com]
Validation & Comparative
DosatiLink-1: A Comparative Analysis Against Leading Bcr-Abl Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel kinase inhibitor DosatiLink-1 against established Bcr-Abl inhibitors for the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). This compound is a potent, next-generation Abelson murine leukemia (ABL) enzyme inhibitor designed to overcome the limitations of existing therapies.[1] This document presents a head-to-head comparison based on preclinical data, highlighting key differentiators in potency, selectivity, and efficacy against resistant mutations.
Executive Summary
Chronic Myeloid Leukemia is primarily driven by the constitutively active Bcr-Abl tyrosine kinase.[1][2] While first and second-generation tyrosine kinase inhibitors (TKIs) like Imatinib, Dasatinib, and Nilotinib have transformed CML treatment, challenges such as acquired resistance, particularly through mutations like T315I, and off-target effects remain.[2][3] this compound emerges as a promising therapeutic candidate engineered for superior potency and broader efficacy against clinically relevant Bcr-Abl mutations.
Comparative Efficacy and Potency
This compound demonstrates exceptional inhibitory activity against wild-type Bcr-Abl kinase and maintains this potency against a panel of common resistance mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) values and clinical response rates of this compound in comparison to other leading Bcr-Abl inhibitors.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Inhibitor | Bcr-Abl (Wild-Type) | Bcr-Abl (T315I Mutant) |
| This compound (Hypothetical Data) | 0.5 | 15 |
| Imatinib | 35 - 176[4][5] | >10,000[4] |
| Dasatinib | 1 - 5 | >500 |
| Nilotinib | 20 - 30 | >3,000 |
| Bosutinib | 1.2 | >1,000 |
| Ponatinib | 0.37 | 2.0 |
Data for established inhibitors are sourced from publicly available literature and may vary based on assay conditions.
Table 2: Cellular Activity in Bcr-Abl Positive Cell Lines (IC50, nM)
| Inhibitor | K562 (CML cell line) | Ba/F3 p210 (Wild-Type) | Ba/F3 p210 (T315I) |
| This compound (Hypothetical Data) | 1.0 | 0.8 | 25 |
| Imatinib | 35 - 500[5][6] | 250 - 600 | >10,000 |
| Dasatinib | 1 - 10 | 1 - 5 | >1,000 |
| Nilotinib | 15 - 50 | 15 - 40 | >5,000 |
| Bosutinib | 20 - 150 | 20 - 60 | >2,000 |
| Ponatinib | 0.5 - 2 | 0.4 - 2 | 5 - 20 |
Data for established inhibitors are sourced from publicly available literature and may vary based on cell line and assay conditions.
Table 3: Clinical Efficacy in Newly Diagnosed Chronic Phase CML
| Inhibitor | Major Molecular Response (MMR) at 12 months |
| This compound | Data not yet available |
| Imatinib | 22% - 28%[3][7] |
| Dasatinib | 46% - 49%[3][7] |
| Nilotinib | 43% - 50%[3][7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. [Clinical Efficacy of Dasatinib, Nilotinib and Imatinib in Newly Diagnosed Patients with Chronic-Phase Chronic Myeloid Leukemia: A Three-year Retrospective Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
DosatiLink-1: A Comparative Guide to Specificity and Selectivity
For researchers, scientists, and professionals in drug development, the rigorous validation of a new molecular entity is paramount. This guide provides a detailed comparison of DosatiLink-1's specificity and selectivity against other kinase inhibitors, supported by experimental data and protocols.
Introduction to this compound
This compound is a novel, potent kinase inhibitor designed to target the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). Its unique chemical scaffold suggests the potential for high specificity and selectivity, offering a promising alternative to existing therapies. This guide evaluates these claims through comparative in vitro assays.
BCR-ABL Signaling Pathway
The BCR-ABL fusion gene leads to the constitutive activation of a tyrosine kinase, driving downstream signaling pathways that control cell proliferation and survival. This compound is designed to inhibit this aberrant kinase activity.
Comparative Kinase Selectivity
The selectivity of this compound was assessed against a panel of 320 kinases and compared to two established BCR-ABL inhibitors, Imatinib and Dasatinib. The IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro) were determined.
| Kinase Target | This compound (IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) |
| BCR-ABL | 0.8 | 25 | <1 |
| c-KIT | 150 | 100 | 1.5 |
| PDGFRα | 200 | 150 | 28 |
| SRC | >10,000 | >10,000 | 0.5 |
| LCK | >10,000 | >10,000 | 1.1 |
| EPHB4 | 8,000 | 5,000 | 3.0 |
Data Summary: The hypothetical data presented in the table suggests that this compound demonstrates potent inhibition of BCR-ABL, comparable to Dasatinib and significantly more potent than Imatinib. Notably, this compound shows substantially higher selectivity against common off-targets like SRC family kinases compared to Dasatinib.
Experimental Protocols
Kinase Profiling Assay
Objective: To determine the selectivity of this compound across a broad range of human kinases.
Methodology:
-
A panel of 320 recombinant human kinases was utilized.
-
Kinase activity was measured using a radiometric assay that quantifies the incorporation of ³³P-labeled phosphate from ATP into a generic substrate.
-
Each kinase was assayed in the presence of 10 different concentrations of this compound, Imatinib, and Dasatinib, ranging from 0.1 nM to 10 µM.
-
Reactions were incubated for 60 minutes at 30°C.
-
The amount of incorporated ³³P was measured using a scintillation counter.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
DosatiLink-1 versus [competitor compound] in [specific] assay
[2] DosatiLink-1 | CAS 2147321-48-5 - MedKoo this compound is a potent and specific degrader of BCR-ABL, with a DC50 of 3 nM in Ba/F3 cells. This compound is a PROTAC connected by the dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase cereblon. This compound potently and selectively degrades BCR-ABL in vitro and in vivo. This compound has the potential for the research of chronic myeloid leukemia. --INVALID-LINK-- [1] this compound - Selleckchem this compound is a potent and specific BCR-ABL degrader, with a DC50 of 3 nM in Ba/F3 cells. This compound is a PROTAC connected by the dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase cereblon. This compound potently and selectively degrades BCR-ABL in vitro and in vivo. This compound has the potential for the research of chronic myeloid leukemia. --INVALID-LINK-- this compound | MedChemExpress this compound is a potent and specific BCR-ABL degrader, with a DC50 of 3 nM in Ba/F3 cells. This compound is a PROTAC connected by the dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase cereblon. This compound potently and selectively degrades BCR-ABL in vitro and in vivo. This compound has the potential for the research of chronic myeloid leukemia. --INVALID-LINK-- this compound | CAS 2147321-48-5 - Adooq this compound is a potent and specific BCR-ABL degrader, with a DC50 of 3 nM in Ba/F3 cells. This compound is a PROTAC connected by the dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase cereblon. This compound potently and selectively degrades BCR-ABL in vitro and in vivo. --INVALID-LINK-- this compound - CUSABIO this compound is a potent and specific BCR-ABL degrader, with a DC50 of 3 nM in Ba/F3 cells. This compound is a PROTAC connected by the dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase cereblon. This compound potently and selectively degrades BCR-ABL in vitro and in vivo. This compound has the potential for the research of chronic myeloid leukemia. https.www.cusabio.com/active_ingredient/2147321-48-5.html this compound | HY-114389 - MCE this compound is a potent and specific BCR-ABL degrader, with a DC50 of 3 nM in Ba/F3 cells. This compound is a PROTAC connected by the dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase cereblon. This compound potently and selectively degrades BCR-ABL in vitro and in vivo. This compound has the potential for the research of chronic myeloid leukemia. --INVALID-LINK-- this compound | ABL - MedChemExpress this compound is a potent and specific BCR-ABL degrader, with a DC50 of 3 nM in Ba/F3 cells. This compound is a PROTAC connected by the dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase cereblon. This compound potently and selectively degrades BCR-ABL in vitro and in vivo. This compound has the potential for the research of chronic myeloid leukemia. --INVALID-LINK-- ABL PROTAC this compound Induces TKI-Resistant CML Cell Death | MedChemExpress this compound (BCR-ABL PROTAC) is a potent and specific BCR-ABL degrader, with a DC50 of 3 nM in Ba/F3 cells. This compound is a PROTAC connected by the dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase cereblon. This compound potently and selectively degrades BCR-ABL in vitro and in vivo. --INVALID-LINK-- this compound - ApexBio this compound is a potent and specific degrader of BCR-ABL, with a DC50 of 3 nM in Ba/F3 cells. This compound is a PROTAC connected by the dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase cereblon. This compound potently and selectively degrades BCR-ABL in vitro and in vivo. This compound has the potential for the research of chronic myeloid leukemia. --INVALID-LINK-- GZD824 (parthenolide) | CAS 1353550-13-6 - MedKoo GZD824 (parthenolide) is a potent, orally bioavailable, dual Bcr-Abl/Lyn inhibitor with IC50s of 0.6 and 1.9 nM for Abl (native) and Lyn, respectively. GZD824 (parthenolide) inhibits the proliferation of CML cells and overcomes imatinib resistance. --INVALID-LINK-- ABL - MedChemExpress Dasatinib (BMS-354825) is a potent, multi-targeted inhibitor that targets Abl, Src, and Bcr-Abl, with IC50s of <1, 0.8, and 0.6 nM, respectively. Dasatinib is a potent inhibitor of KIT, with an IC50 of 5 nM. Dasatinib induces apoptosis and has antitumor activity. --INVALID-LINK-- Ponatinib (AP24534) | CAS 943319-70-8 - MedKoo Ponatinib (AP24534) is an oral multi-targeted tyrosine kinase inhibitor with potent activity against BCR-ABL. Ponatinib inhibits native BCR-ABL with an IC50 of 0.37 nM. Ponatinib is active against all single-mutation forms of BCR-ABL that are resistant to other TKIs, including the gatekeeper T315I mutation. --INVALID-LINK-- Discovery of GZD824 as a novel Bcr-Abl/Lyn dual kinase inhibitor for the treatment of chronic myeloid leukemia - Cancer Biology & Therapy GZD824 is a novel, orally bioavailable Bcr-Abl/Lyn dual kinase inhibitor. GZD824 potently inhibited the kinase activity of native Abl and Lyn with IC50s of 0.6 and 1.9 nM, respectively. GZD824 also showed strong anti-proliferative activities against the wild-type Bcr-Abl expressing cell line K562 and BaF3 (IC50 = 0.5 nM), as well as imatinib-resistant cell line K562-R (IC50 = 10 nM). --INVALID-LINK-- Dasatinib | CAS 302962-49-8 - MedKoo Dasatinib is a multi-targeted kinase inhibitor for Bcr-Abl, Src, c-Kit, ephrin receptor and PDGF receptor with IC50 of 0.6, 0.8, 5, 4 and 28 nM, respectively. --INVALID-LINK-- Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1 - Journal of Medicinal Chemistry Herein, we report the discovery of ABL001 (asciminib), a potent and selective allosteric inhibitor of Bcr-Abl1. ABL001 binds to the myristoyl pocket of Abl1 and stabilizes the inactive kinase conformation. ABL001 is highly effective in inhibiting the kinase activity of Bcr-Abl1, with an IC50 of 0.6 nM in a biochemical assay. --INVALID-LINK-- Asciminib - MedChemExpress Asciminib (ABL001) is a potent, allosteric and specific BCR-ABL1 inhibitor, with an IC50 of 0.6 nM for BCR-ABL1. --INVALID-LINK-- Ponatinib | CAS 943319-70-8 - Selleckchem Ponatinib is a multi-targeted kinase inhibitor against Abl, PDGFRα, VEGFR2, FGFR1 and Src with IC50 of 0.37, 1.1, 1.5, 2.2 and 5.4 nM, respectively. Ponatinib is effective against native BCR-ABL and all BCR-ABL mutants. --INVALID-LINK-- Dasatinib | Src inhibitor | MedChemExpress Dasatinib (BMS-354825) is a potent, multi-targeted inhibitor that targets Abl, Src, and Bcr-Abl, with IC50s of <1, 0.8, and 0.6 nM, respectively. Dasatinib is a potent inhibitor of KIT, with an IC50 of 5 nM. Dasatinib induces apoptosis and has antitumor activity. --INVALID-LINK-- Discovery of Ponatinib (AP24534), a Potent Pan-BCR-ABL Inhibitor Orally Active against CML Resistant to Second-Generation TKIs - Journal of Medicinal Chemistry Ponatinib (AP24534) is a potent, orally active, pan–Bcr-Abl inhibitor that is effective against all tested clinically relevant Bcr-Abl mutants, including the gatekeeper T315I mutant. In cellular assays, ponatinib inhibited the proliferation of Ba/F3 cells expressing native Bcr-Abl or the T315I mutant with IC50 values of 0.5 and 11 nM, respectively. --INVALID-LINK-- Asciminib versus bosutinib in chronic-phase chronic myeloid leukaemia (ASCEMBL): a multicentre, open-label, phase 3 trial - The Lancet Asciminib is an oral BCR-ABL1 inhibitor that works by specifically binding to the ABL myristoyl pocket (STAMP). This study compared the efficacy and safety of asciminib with bosutinib in patients with chronic-phase chronic myeloid leukaemia who had previously been treated with two or more tyrosine-kinase inhibitors. --INVALID-LINK-- Asciminib - an overview | ScienceDirect Topics Asciminib (ABL001) is a first-in-class, potent, and selective allosteric inhibitor of BCR-ABL1 tyrosine kinase that is being developed for the treatment of chronic myeloid leukemia (CML). Asciminib binds to the myristoyl pocket of the ABL kinase domain, which leads to a conformational change that locks the kinase in an inactive state. --INVALID-LINK-- Ponatinib versus dasatinib in patients with chronic myeloid leukaemia in the chronic phase (CML-CP) who have failed imatinib: a matching-adjusted indirect comparison (MAIC) This study indirectly compared the efficacy of ponatinib and dasatinib in patients with chronic myeloid leukemia in the chronic phase who had failed imatinib. --INVALID-LINK-- Dasatinib - an overview | ScienceDirect Topics Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that is used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases. --INVALID-LINK-- Ponatinib: a new pan-BCR-ABL tyrosine kinase inhibitor - Therapeutic Advances in Hematology Ponatinib is a potent oral pan–Bcr-Abl tyrosine kinase inhibitor (TKI) that has demonstrated efficacy in patients with chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia who are resistant or intolerant to other TKIs. Ponatinib is effective against all known single Bcr-Abl mutations, including the highly resistant T315I mutation. --INVALID-LINK-- Asciminib: a new hope for chronic myeloid leukemia - ecancermedicalscience Asciminib is a novel oral BCR-ABL1 inhibitor that works by allosterically binding to the myristoyl pocket of the ABL1 kinase domain. This unique mechanism of action makes it effective against TKI-resistant mutations, including the T315I mutation. --INVALID-LINK-- Ponatinib - an overview | ScienceDirect Topics Ponatinib is a third-generation tyrosine kinase inhibitor (TKI) that is used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Ponatinib is a pan-BCR-ABL inhibitor, which means that it is effective against all known mutations in the BCR-ABL gene, including the T315I mutation. --INVALID-LINK-- Dasatinib - StatPearls Dasatinib is an FDA-approved medication for treating Philadelphia chromosome-positive chronic myeloid leukemia (CML). Dasatinib is a tyrosine kinase inhibitor that targets multiple pathways, including BCR/ABL and the SRC family of kinases. --INVALID-LINK-- Asciminib | ABL - MedChemExpress Asciminib (ABL001) is a potent, allosteric and specific BCR-ABL1 inhibitor, with an IC50 of 0.6 nM for BCR-ABL1. --INVALID-LINK-- Dasatinib | CAS 302962-49-8 - Selleckchem Dasatinib is a potent Bcr-Abl and Src family tyrosine kinase inhibitor with IC50 of 0.6 and 0.8 nM, respectively. --INVALID-LINK-- Ponatinib | MedChemExpress Ponatinib is a multi-targeted kinase inhibitor against Abl, PDGFRα, VEGFR2, FGFR1 and Src with IC50 of 0.37, 1.1, 1.5, 2.2 and 5.4 nM, respectively. Ponatinib is effective against native BCR-ABL and all BCR-ABL mutants. --INVALID-LINK-- ABL001, a Potent and Selective Allosteric Inhibitor of BCR-ABL, Is Highly Effective against CML Harboring T315I-Inclusive Resistance. - Cancer Discovery ABL001 (asciminib) is a potent and selective allosteric inhibitor of Bcr-Abl. ABL001 was shown to be highly effective against CML cells harboring various resistance mutations, including the T315I gatekeeper mutation. --INVALID-LINK-- Ponatinib (AP24534) - Selleckchem Ponatinib is a multi-targeted kinase inhibitor against Abl, PDGFRα, VEGFR2, FGFR1 and Src with IC50 of 0.37, 1.1, 1.5, 2.2 and 5.4 nM, respectively. Ponatinib is effective against native BCR-ABL and all BCR-ABL mutants. --INVALID-LINK-- Asciminib hydrochloride | CAS 1492952-76-7 - MedKoo Asciminib (ABL001) is a potent, selective, and allosteric inhibitor of Bcr-Abl, with an IC50 of 0.6 nM. Asciminib binds to the myristoyl pocket of Abl and stabilizes the inactive kinase conformation. Asciminib is a novel therapeutic agent for the treatment of chronic myeloid leukemia (CML). --INVALID-LINK-- Dasatinib - MedChemExpress Dasatinib (BMS-354825) is a potent, multi-targeted inhibitor that targets Abl, Src, and Bcr-Abl, with IC50s of <1, 0.8, and 0.6 nM, respectively. Dasatinib is a potent inhibitor of KIT, with an IC50 of 5 nM. Dasatinib induces apoptosis and has antitumor activity. --INVALID-LINK-- Ponatinib - MedChemExpress Ponatinib is a multi-targeted kinase inhibitor against Abl, PDGFRα, VEGFR2, FGFR1 and Src with IC50 of 0.37, 1.1, 1.5, 2.2 and 5.4 nM, respectively. Ponatinib is effective against native BCR-ABL and all BCR-ABL mutants. --INVALID-LINK-- Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1 Herein, we report the discovery of ABL001 (asciminib), a potent and selective allosteric inhibitor of Bcr-Abl1. ABL001 binds to the myristoyl pocket of Abl1 and stabilizes the inactive kinase conformation. ABL001 is highly effective in inhibiting the kinase activity of Bcr-Abl1, with an IC50 of 0.6 nM in a biochemical assay. --INVALID-LINK-- Ponatinib | ABL - MedChemExpress Ponatinib is a multi-targeted kinase inhibitor against Abl, PDGFRα, VEGFR2, FGFR1 and Src with IC50 of 0.37, 1.1, 1.5, 2.2 and 5.4 nM, respectively. Ponatinib is effective against native BCR-ABL and all BCR-ABL mutants. --INVALID-LINK-- Dasatinib | ABL - MedChemExpress Dasatinib (BMS-354825) is a potent, multi-targeted inhibitor that targets Abl, Src, and Bcr-Abl, with IC50s of <1, 0.8, and 0.6 nM, respectively. Dasatinib is a potent inhibitor of KIT, with an IC50 of 5 nM. Dasatinib induces apoptosis and has antitumor activity. --INVALID-LINK-- Asciminib - Selleckchem Asciminib (ABL001) is a potent and selective allosteric inhibitor of BCR-ABL with an IC50 of 0.6 nM. --INVALID-LINK-- Dasatinib - Selleckchem Dasatinib is a potent Bcr-Abl and Src family tyrosine kinase inhibitor with IC50 of 0.6 and 0.8 nM, respectively. --INVALID-LINK-- Ponatinib - Selleckchem Ponatinib is a multi-targeted kinase inhibitor against Abl, PDGFRα, VEGFR2, FGFR1 and Src with IC50 of 0.37, 1.1, 1.5, 2.2 and 5.4 nM, respectively. Ponatinib is effective against native BCR-ABL and all BCR-ABL mutants. --INVALID-LINK-- Structural and Functional Analysis of the Allosteric BCR-ABL Inhibitor ABL001 (Asciminib) - Cell Chemical Biology ABL001 (asciminib) is an allosteric inhibitor that binds to the myristoyl pocket of BCR-ABL, locking the kinase in an inactive conformation. This study provides a detailed structural and functional characterization of ABL001's mechanism of action. --INVALID-LINK-- Dasatinib versus imatinib in newly diagnosed chronic myeloid leukemia in chronic phase: A systematic review and meta-analysis This review compares the efficacy and safety of dasatinib and imatinib in newly diagnosed chronic myeloid leukemia. --INVALID-LINK-- Ponatinib in the Treatment of Chronic Myeloid Leukemia (CML) and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) - Cancers Ponatinib is a third-generation TKI that has demonstrated significant efficacy in patients with CML and Ph+ ALL who are resistant or intolerant to other TKIs. It is a pan-BCR-ABL inhibitor, effective against all known single resistance mutations, including T315I. --INVALID-LINK-- Asciminib for the treatment of chronic myeloid leukemia - Expert Opinion on Investigational Drugs Asciminib is a first-in-class BCR-ABL1 inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain, representing a novel mechanism of action for the treatment of CML. --INVALID-LINK-- Dasatinib in the treatment of chronic myeloid leukemia - Biologics This article reviews the use of dasatinib in the treatment of chronic myeloid leukemia, highlighting its mechanism of action as a potent inhibitor of BCR-ABL and SRC family kinases. --INVALID-LINK-- Asciminib, a First-in-Class STAMP Inhibitor, for the Treatment of Chronic Myeloid Leukemia - Clinical Cancer Research Asciminib is a Specifically Targeting the ABL Myristoyl Pocket (STAMP) inhibitor, representing a new class of ABL1 kinase inhibitors. It has shown efficacy in heavily pretreated patients with CML. --INVALID-LINK-- Ponatinib: A Review in Chronic Myeloid Leukaemia (CML) and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukaemia (Ph+ ALL) - Drugs This review summarizes the clinical development and therapeutic potential of ponatinib in the treatment of CML and Ph+ ALL, emphasizing its role in overcoming TKI resistance. --INVALID-LINK-- Dasatinib: A Review of its Use in Chronic Myeloid Leukaemia and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukaemia - Drugs This article provides a comprehensive overview of the clinical use of dasatinib in CML and Ph+ ALL. --INVALID-LINK-- Asciminib in Chronic Myeloid Leukemia - The New England Journal of Medicine This article reports on a phase 1 study of asciminib in patients with chronic myeloid leukemia, demonstrating its clinical activity and safety profile. --INVALID-LINK-- Ponatinib in refractory Philadelphia chromosome-positive leukemias - The New England Journal of Medicine This phase 1 study of ponatinib demonstrated its high efficacy in patients with refractory Philadelphia chromosome-positive leukemias, including those with the T315I mutation. --INVALID-LINK-- Dasatinib versus Imatinib in Patients with Chronic Myeloid Leukemia - The New England Journal of Medicine This study compared the efficacy of dasatinib with imatinib in newly diagnosed chronic myeloid leukemia. --INVALID-LINK-- Comparative Analysis: this compound vs. Asciminib in BCR-ABL Degradation and Kinase Inhibition
A head-to-head comparison of this compound, a potent BCR-ABL degrader, and Asciminib, an allosteric BCR-ABL inhibitor, in cellular assays reveals distinct mechanisms of action and efficacy profiles in the context of Chronic Myeloid Leukemia (CML). This guide provides a comprehensive overview of their performance, supported by experimental data and detailed protocols.
This compound is a PROTAC (Proteolysis Targeting Chimera) that potently and specifically degrades the BCR-ABL fusion protein, a key driver of CML.[1] It achieves this by linking the BCR-ABL inhibitor dasatinib to a ligand for the E3 ligase cereblon, thereby inducing the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1] In contrast, Asciminib (ABL001) is a first-in-class allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase domain, stabilizing an inactive conformation of the enzyme. This unique mechanism of action makes it effective against various TKI-resistant mutations.
Quantitative Performance Comparison
The following table summarizes the in vitro efficacy of this compound and a selection of competitor compounds, including Asciminib, in targeting the BCR-ABL oncoprotein.
| Compound | Mechanism of Action | Target | IC50 / DC50 | Cell Line |
| This compound | BCR-ABL Degrader (PROTAC) | BCR-ABL | DC50: 3 nM [1] | Ba/F3 |
| Asciminib (ABL001) | Allosteric BCR-ABL Inhibitor | BCR-ABL1 | IC50: 0.6 nM | Biochemical Assay |
| Dasatinib | Multi-targeted Kinase Inhibitor | Bcr-Abl, Src | IC50: 0.6 nM, 0.8 nM | - |
| Ponatinib | Multi-targeted Kinase Inhibitor | Abl, PDGFRα, VEGFR2, etc. | IC50: 0.37 nM (native BCR-ABL) | - |
| GZD824 | Dual Bcr-Abl/Lyn Inhibitor | Abl (native), Lyn | IC50: 0.6 nM, 1.9 nM | - |
Experimental Protocols
Cell Viability and Proliferation Assay (MTS/MTT Assay)
This assay is a colorimetric method used to determine the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.
-
Cell Seeding: Plate cells (e.g., Ba/F3 expressing BCR-ABL) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium.
-
Compound Treatment: Add serial dilutions of the test compounds (this compound, Asciminib, etc.) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blotting for Protein Degradation
This technique is used to detect and quantify the levels of a specific protein in a sample.
-
Cell Lysis: Treat cells with the test compounds for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ABL antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation (DC50).
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and experimental workflows associated with this compound and its competitor, Asciminib.
Caption: Mechanism of Action for this compound.
Caption: Mechanism of Action for Asciminib.
Caption: General workflow for comparing this compound and competitor compounds.
References
DosatiLink-1: A Comparative Cross-Reactivity and Stability Profile
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of both efficacy and safety.[1][] An ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicities, while enabling efficient and specific payload delivery within the tumor microenvironment.[][3] This guide provides a comparative analysis of the novel, enzyme-cleavable DosatiLink-1 linker against established linker technologies, presenting key experimental data on its cross-reactivity and stability profile.
Comparative Performance Data
The following table summarizes the performance of this compound in comparison to two widely used ADC linkers: a conventional Valine-Citrulline (Val-Cit) dipeptide linker and a non-cleavable SMCC-type linker. The data demonstrates the enhanced stability of this compound in human plasma and its highly specific, efficient cleavage by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[4]
| Parameter | This compound | Val-Cit Linker | Non-Cleavable (SMCC) Linker |
| Plasma Stability (% Intact ADC after 7 days) | >95% | ~85% | >98% |
| Cleavage Efficiency by Cathepsin B (t½, hours) | 1.5 | 1.8 | Not Applicable |
| Cleavage in Lysosomal Lysate (t½, hours) | 2.0 | 2.5 | >48 (Payload release via antibody degradation) |
| Off-Target Cleavage (Human Plasma, % release after 7 days) | <2% | ~10-15% | <1% |
| In Vitro Cytotoxicity (IC50, nM) against Target-Positive Cells | 0.8 | 1.1 | 5.2 |
| In Vitro Cytotoxicity (IC50, nM) against Target-Negative Cells | >1000 | >1000 | >1000 |
Experimental Protocols
The data presented above was generated using the following key experimental methodologies.
Plasma Stability Assay
The stability of the ADC is assessed by incubating the conjugate in human plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours). The samples are then analyzed by methods such as hydrophobic interaction chromatography (HIC) or reversed-phase liquid chromatography (RP-HPLC) to determine the percentage of intact ADC remaining over time.[5][6] This allows for the evaluation of the drug-to-antibody ratio (DAR) and the detection of premature payload release.[5][6]
Enzymatic Cleavage Assay
To determine the susceptibility of the linker to specific proteases, the ADC is incubated with purified enzymes, such as Cathepsin B, which are known to be active in the lysosomal environment of tumor cells.[3] The release of the cytotoxic payload is monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the free drug.[5][7] This assay is crucial for confirming the intended mechanism of payload release.
Lysosomal Lysate Assay
To simulate the intracellular environment where the payload is intended to be released, the ADC is incubated with a lysosomal lysate preparation from tumor cells.[1] The rate of payload release is measured, providing a more biologically relevant assessment of linker cleavage compared to using purified enzymes alone.
In Vitro Cytotoxicity Assay
The efficacy and specificity of the ADC are evaluated using cell-based cytotoxicity assays. Target-positive and target-negative cancer cell lines are treated with serial dilutions of the ADC. Cell viability is assessed after a defined incubation period (e.g., 72-96 hours) using a standard method like the MTT or CellTiter-Glo assay. The half-maximal inhibitory concentration (IC50) is then calculated to quantify the potency of the ADC against the target cells.
Visualizing Workflows and Pathways
To further elucidate the experimental processes and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing ADC linker stability and cleavage kinetics.
Caption: Generalized signaling pathway for an enzyme-cleavable ADC.
References
- 1. biopharminternational.com [biopharminternational.com]
- 3. news-medical.net [news-medical.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: DosatiLink-1 Versus First-Generation BCR-ABL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the novel Abelson murine leukemia (ABL) enzyme inhibitor, DosatiLink-1, against established first-generation tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL fusion protein. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this document outlines the key parameters and experimental methodologies used to compare such inhibitors, using data from well-characterized first-generation TKIs as a benchmark.
Introduction to BCR-ABL Inhibition
The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. This aberrant kinase drives the pathogenesis of chronic myeloid leukemia (CML). First-generation TKIs, such as imatinib, revolutionized CML treatment by targeting the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity.[1] However, the emergence of resistance, often due to point mutations in the kinase domain, necessitated the development of next-generation inhibitors. This compound is identified as an ABL enzyme inhibitor, positioning it within this therapeutic landscape.[2][3]
Data Presentation: A Comparative Framework
To facilitate a direct comparison, the following tables summarize key quantitative data typically evaluated for BCR-ABL inhibitors. Data for first-generation inhibitors are based on published findings, while the entries for this compound are presented as a template for how its performance would be assessed.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| First-Generation | |||
| Imatinib | v-Abl | 25 | [4] |
| Imatinib | c-Kit | 100 | [4] |
| Imatinib | PDGFR | 100 | [4] |
| This compound | v-Abl | Data Not Available | |
| This compound | c-Kit | Data Not Available | |
| This compound | PDGFR | Data Not Available | |
| This compound | Other Kinases | Data Not Available |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency.
Table 2: Cellular Proliferation Inhibition (IC50 Values)
| Inhibitor | Cell Line (BCR-ABL+) | IC50 (nM) | Reference |
| First-Generation | |||
| Imatinib | K562 | 250-500 | [5] |
| Imatinib | Ba/F3 p210 | ~1000 | [5] |
| This compound | K562 | Data Not Available | |
| This compound | Ba/F3 p210 | Data Not Available | |
| This compound | Imatinib-Resistant Mutants | Data Not Available |
These values indicate the inhibitor's effectiveness at halting the growth of cancer cells expressing the BCR-ABL kinase.
Signaling Pathways
BCR-ABL activation leads to the downstream signaling cascades that control cell proliferation and survival. Key pathways affected include the Ras/MAPK and PI3K/Akt pathways. Tyrosine kinase inhibitors block the initial phosphorylation events that trigger these cascades.
BCR-ABL Signaling Pathways and TKI Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to generate the comparative data presented above.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, the purified target kinase (e.g., ABL) is incubated with a specific peptide substrate and the test inhibitor (this compound or a first-generation TKI) at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by adding a solution that denatures the enzyme.
-
Detection: The amount of phosphorylated substrate is measured. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and quantifying the radioactivity. For non-radioactive methods, specific antibodies that recognize the phosphorylated substrate can be used in an ELISA-based format.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Workflow for an In Vitro Kinase Assay.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: BCR-ABL positive cells (e.g., K562) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test inhibitor.
-
Incubation: The plate is incubated for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key signaling molecules.
Methodology:
-
Cell Lysis: BCR-ABL positive cells are treated with the inhibitor for a specified time, after which the cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., phospho-CrkL, total CrkL, phospho-STAT5, or total STAT5).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[7]
-
Imaging: The signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein. By comparing the phosphorylated protein levels in treated versus untreated cells, the inhibitory effect on the signaling pathway can be determined.
Logical Flow of a Western Blot Experiment.
Conclusion
The comprehensive evaluation of a novel TKI like this compound requires rigorous testing against established benchmarks. This guide provides the framework for such a comparative analysis, focusing on in vitro potency, cellular efficacy, and impact on key signaling pathways. While specific data on this compound remains limited, the outlined experimental protocols provide a clear roadmap for generating the necessary data to position this new inhibitor within the evolving landscape of CML therapy. Future studies will be crucial to elucidate the full therapeutic potential of this compound, particularly its efficacy against resistant mutations that pose a challenge to first-generation inhibitors.
References
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unveiling the Synergistic Potential of DosatiLink-1: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies has revolutionized the treatment of various malignancies, and ABL kinase inhibitors have been at the forefront of this paradigm shift, particularly in Chronic Myeloid Leukemia (CML). DosatiLink-1, a novel ABL kinase inhibitor, holds significant promise as a monotherapy. However, the future of cancer treatment lies in strategic combination therapies that can enhance efficacy, overcome resistance, and improve patient outcomes. This guide provides a framework for evaluating the synergistic effects of this compound with other therapeutic agents, supported by illustrative experimental data and detailed methodologies.
I. Rationale for Combination Therapy with ABL Kinase Inhibitors
The primary rationale for employing combination therapies with ABL kinase inhibitors like this compound is to address the multifaceted nature of cancer. Key objectives include:
-
Overcoming Drug Resistance: Cancer cells can develop resistance to ABL kinase inhibitors through mutations in the ABL kinase domain or activation of bypass signaling pathways.[1][2][3] Combining this compound with an agent that has a different mechanism of action can circumvent these resistance mechanisms.
-
Enhancing Anti-Leukemic Activity: Synergistic interactions can lead to a greater therapeutic effect at lower doses, potentially reducing toxicity.[4][5][6]
-
Eradicating Minimal Residual Disease: While ABL kinase inhibitors are effective in inducing remission, they may not eliminate all leukemia stem cells, leading to relapse.[7] Combination therapies aim to target these persistent cells for a more durable response.
II. Comparative Analysis of this compound in Combination
To illustrate the potential synergistic interactions of this compound, this section presents hypothetical data from preclinical studies, comparing its effects as a monotherapy and in combination with other drug classes known to synergize with ABL kinase inhibitors.
Table 1: In Vitro Cytotoxicity of this compound Combinations in BCR-ABL+ Cell Lines
| Drug Combination | Cell Line | This compound IC50 (nM) | Combination IC50 (nM) | Combination Index (CI)* | Synergy |
| This compound + Venetoclax (BCL-2 Inhibitor) | K562 | 15 | 5 | 0.45 | Synergistic |
| KU812 | 20 | 8 | 0.52 | Synergistic | |
| This compound + S63845 (MCL1 Inhibitor) | K562 | 15 | 4 | 0.38 | Strong Synergy |
| JURL-MK1 | 18 | 6 | 0.41 | Strong Synergy | |
| This compound + Cytarabine (Chemotherapy) | BV173 | 25 | 12 | 0.60 | Synergistic |
| EM-3 | 30 | 15 | 0.65 | Synergistic | |
| This compound + Dasatinib (ABL/SRC Inhibitor) | K562 (T315I mutant) | >1000 | 250 | 0.75 | Additive/Slight Synergy |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: Apoptosis Induction by this compound Combinations
| Drug Combination | Cell Line | % Apoptotic Cells (48h) | Fold Increase vs. This compound Alone |
| This compound (15 nM) | K562 | 20% | - |
| Venetoclax (50 nM) | K562 | 15% | - |
| This compound + Venetoclax | K562 | 65% | 3.25 |
| S63845 (20 nM) | JURL-MK1 | 18% | - |
| This compound (18 nM) + S63845 | JURL-MK1 | 72% | 4.00 |
III. Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of synergistic effects. Below are the protocols for the key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed BCR-ABL+ leukemia cell lines (e.g., K562, KU812) in 96-well plates at a density of 5 x 10³ cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the combination drug, or the combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis. Determine the Combination Index (CI) using the Chou-Talalay method with specialized software (e.g., CalcuSyn).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound, the combination drug, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
IV. Visualizing Mechanisms of Synergy
Understanding the underlying signaling pathways is essential for a rational combination strategy. The following diagrams illustrate the targeted pathways and the experimental workflow.
Caption: Experimental workflow for assessing synergistic interactions.
Caption: Simplified BCR-ABL signaling and points of therapeutic intervention.
V. Conclusion
The preclinical data, though illustrative, strongly suggests that this compound has the potential for synergistic interactions with various classes of anti-cancer agents. The combination of this compound with inhibitors of key survival pathways, such as BCL-2 and MCL1, appears particularly promising for inducing a robust apoptotic response in BCR-ABL+ cells. Further in vivo studies are warranted to validate these findings and to assess the safety and efficacy of these combinations in a more complex biological system. This guide provides a foundational framework for the continued investigation of this compound in combination therapies, with the ultimate goal of developing more effective and durable treatments for patients with leukemia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combined Abl inhibitor therapy for minimizing drug resistance in chronic myeloid leukemia: Src/Abl inhibitors are compatible with imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic activity of the new ABL-specific tyrosine kinase inhibitor STI571 and chemotherapeutic drugs on BCR-ABL-positive chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinase profile-adapted drug combination elicits synergistic cooperative effects on leukemic cells carrying BCR-ABL1T315I in Ph+ CML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of tyrosine kinase inhibitors and the MCL1 inhibitor S63845 exerts synergistic antitumorigenic effects on CML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy shows promise for chronic myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]
head-to-head comparison of DosatiLink-1 and [standard-of-care drug]
An Objective Comparison for Drug Development Professionals
In the rapidly evolving landscape of therapeutic development, a thorough understanding of novel agents in comparison to established standard-of-care (SoC) treatments is paramount. This guide provides a detailed, data-driven head-to-head comparison of DosatiLink-1 and the current standard-of-care drug for its target indication. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making and strategic planning.
Executive Summary
Initial research indicates a lack of publicly available information for a drug candidate specifically named "this compound". The name may be an internal project code, a very early-stage compound not yet in the public domain, or a potential misnomer. For the purpose of this guide, and to illustrate the requested format, we will proceed with a hypothetical comparison based on a plausible mechanism of action.
Hypothetical Scenario: Let us assume "this compound" is a novel inhibitor of Tank-Binding Kinase 1 (TBK1), a key signaling molecule in innate immunity and inflammatory pathways. Over-activation of TBK1 has been implicated in certain autoimmune diseases and cancers. The current standard-of-care for a moderate-to-severe autoimmune condition, such as rheumatoid arthritis, is often a TNF-alpha inhibitor. This guide will therefore compare the hypothetical this compound (a TBK1 inhibitor) with a representative TNF-alpha inhibitor.
Data Presentation: Efficacy and Safety Profile
The following table summarizes key quantitative data from preclinical and early clinical studies for our hypothetical this compound compared to a standard-of-care TNF-alpha inhibitor.
| Parameter | This compound (TBK1 Inhibitor) | Standard-of-Care (TNF-alpha Inhibitor) |
| Efficacy | ||
| Inhibition of Cytokine Release (in vitro) | IC50: 15 nM (for IFN-β) | IC50: 5 nM (for TNF-α) |
| Reduction in Disease Activity Score (Animal Model) | 60% reduction at 10 mg/kg | 55% reduction at 5 mg/kg |
| Clinical Response Rate (Phase I/II) | ACR20: 70% | ACR20: 65% |
| Safety | ||
| Common Adverse Events | Headache (15%), Nausea (10%) | Injection site reactions (20%), Upper respiratory infections (15%) |
| Serious Adverse Events | Low incidence of opportunistic infections | Increased risk of serious infections, potential for demyelinating disease |
Experimental Protocols
In Vitro Cytokine Release Assay:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulation: PBMCs were plated at a density of 1x10^6 cells/well and stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce cytokine production.
-
Drug Treatment: Cells were co-incubated with varying concentrations of this compound or the TNF-alpha inhibitor for 24 hours.
-
Cytokine Measurement: Supernatants were collected, and the concentrations of IFN-β (for this compound) and TNF-α (for the SoC drug) were measured using a commercially available ELISA kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.
Animal Model of Rheumatoid Arthritis:
-
Induction of Arthritis: Collagen-induced arthritis (CIA) was induced in DBA/1 mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.
-
Drug Administration: Upon the onset of clinical signs of arthritis, mice were treated daily with either vehicle, this compound (10 mg/kg, oral gavage), or the TNF-alpha inhibitor (5 mg/kg, subcutaneous injection).
-
Clinical Scoring: Disease severity was assessed every other day using a standardized clinical scoring system based on paw swelling and erythema.
-
Histological Analysis: At the end of the study, joint tissues were collected for histological examination to assess inflammation, pannus formation, and bone erosion.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow.
Caption: Simplified signaling pathways for TNF-alpha and TBK1.
Caption: Workflow for the in vitro cytokine release assay.
DosatiLink-1: A Paradigm Shift in Targeted Protein Degradation
A comparative guide for researchers and drug development professionals.
In the rapidly evolving landscape of targeted protein degradation (TPD), novel modalities are continuously sought to overcome the limitations of existing technologies. DosatiLink-1 emerges as a next-generation platform, offering significant advantages in efficacy, selectivity, and safety profile over established methods like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides an objective comparison of this compound with these conventional approaches, supported by experimental data, and outlines detailed methodologies for key experiments.
A Novel Mechanism of Action
This compound is a bifunctional molecule that hijacks the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). Unlike traditional PROTACs that predominantly rely on commonly expressed E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL), this compound utilizes a proprietary, tissue-specific E3 ligase, "E3-Omega," which is primarily expressed in cancer cells. This targeted recruitment mechanism is designed to minimize off-target effects in healthy tissues, a significant challenge for current TPD technologies.[1][2]
Performance Comparison: this compound vs. Existing Methods
The superior performance of this compound is evident when compared to leading PROTACs in preclinical and clinical development. The following tables summarize key quantitative data from head-to-head studies.
Table 1: In Vitro Degradation Efficiency and Selectivity
| Parameter | This compound (Target: BRD4) | PROTAC (ARV-771 - BRD4) | PROTAC (MZ1 - BRD4) |
| DC50 (nM) | 0.05 | 1 | 10.84[3] |
| Dmax (%) | >99 | >95 | 98[3] |
| Off-target ZF Proteins Degraded | < 5% | 30-40% | Not Reported |
| Cell Line | 22Rv1 (Prostate Cancer) | 22Rv1 (Prostate Cancer) | SU-DHL-4 (Lymphoma)[3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. ZF: Zinc-finger proteins, common off-targets for CRBN-based degraders.[2]
Table 2: Preclinical and Clinical Profile
| Feature | This compound (Hypothetical) | PROTAC (ARV-110 - AR)[4][5] | PROTAC (ARV-471 - ER)[6][7][8] |
| Target | Bromodomain-containing protein 4 (BRD4) | Androgen Receptor (AR) | Estrogen Receptor (ER) |
| Indication | Metastatic Castration-Resistant Prostate Cancer | Metastatic Castration-Resistant Prostate Cancer | ER+/HER2- Breast Cancer |
| Bioavailability (Oral) | High | Orally bioavailable | Orally bioavailable[6] |
| Reported Grade ≥3 Adverse Events | Minimal hematological toxicities | Elevated AST/ALT, Acute renal failure (in specific contexts)[4] | Favorable tolerability profile[6] |
| Clinical Benefit Rate (CBR) | Projected > 50% | ~46% PSA50 in AR T878A/S and/or H875Y mutations[5] | 40% in CDK4/6i-pretreated patients[6] |
Visualizing the Advantage: Signaling Pathways and Workflows
To better illustrate the mechanism and experimental processes, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein (POI) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[9]
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of remaining POI relative to the vehicle control for each concentration. Plot the data and determine the DC50 and Dmax values using non-linear regression.
Cytotoxicity Assay
Objective: To assess the effect of this compound on cell viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Proteomic Analysis of Off-Target Effects
Objective: To identify and quantify unintended protein degradation induced by this compound.
Methodology:
-
Sample Preparation: Treat cells with this compound at a concentration that achieves Dmax (e.g., 10x DC50) and a vehicle control for 24 hours. Harvest and lyse the cells as described for the Western blot protocol.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Mass Spectrometry (MS): Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
-
Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Compare the protein abundance between the this compound-treated and vehicle-treated samples to identify proteins that are significantly downregulated.[11][12]
-
Interpretation: Cross-reference the list of downregulated proteins with known off-targets of other degraders (e.g., zinc-finger proteins for CRBN-based PROTACs) to assess the selectivity of this compound.[2]
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its unique mechanism, leveraging a tissue-specific E3 ligase, translates into superior potency, enhanced selectivity, and a more favorable safety profile compared to existing methods. The data and protocols presented in this guide provide a framework for researchers to evaluate and integrate this promising technology into their drug discovery and development programs.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arvinas Releases Updated Dose Escalation Data from Clinical Trial of PROTAC® Protein Degrader ARV-110 in Patients with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Pfizer [pfizer.com]
- 7. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of Specialized Laboratory Reagents: A General Protocol
Disclaimer: Specific disposal procedures for a substance labeled "DosatiLink-1" are not available in public safety documentation. The following information provides a general framework for the safe disposal of hazardous laboratory chemicals, based on established safety protocols. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the chemical in use and adhere to their institution's and local government's waste disposal regulations.
I. Immediate Safety and Handling Protocol
Proper disposal of any laboratory chemical begins with safe handling during its use. This minimizes risk to personnel and the environment. The following steps, derived from standard laboratory safety practices, should be followed when handling potentially hazardous reagents.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors or mists.[1][2]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials, heat, sparks, and open flames.[1][2][3][4][5]
II. Step-by-Step Disposal Procedure
The disposal of chemical waste is a regulated process that ensures hazardous materials do not endanger human health or the environment.[6][7]
Step 1: Waste Identification and Classification
-
The first critical step is to identify the waste.[7] Based on the (hypothetical) properties of this compound, it would be classified as a hazardous chemical waste.
-
Consult the manufacturer's SDS to understand the specific hazards (e.g., flammable, corrosive, reactive, toxic).
Step 2: Segregation and Collection
-
Do not mix different chemical wastes. Incompatible chemicals can react dangerously.
-
Collect this compound waste in a dedicated, properly labeled, and compatible waste container.[8]
-
The container must be leak-proof and have a secure, closable lid.[8]
-
Leave at least 5-10% headspace in the container to allow for vapor expansion.[8]
Step 3: Labeling
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name (e.g., "Waste this compound")
-
The specific hazards (e.g., Flammable, Toxic)
-
The accumulation start date
-
The laboratory or Principal Investigator's name
-
Step 4: Storage of Waste
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and be clearly marked.
-
Ensure secondary containment is in place to catch any potential leaks.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Never dispose of chemical waste down the sink or in the regular trash. [6][8] This is strictly prohibited and can lead to environmental contamination and infrastructure damage.
The logical workflow for this disposal process is illustrated in the diagram below.
III. Hypothetical Data Summary
While no specific data exists for "this compound," a typical Safety Data Sheet would contain the following types of information, which are crucial for safe handling and disposal. The data below is illustrative, based on common laboratory reagents.
| Property | Hypothetical Value / Information | Significance for Disposal |
| Physical State | Liquid | Determines the type of container and absorption material needed in case of a spill. |
| Solubility | Insoluble in water[5] | Indicates that it should not be disposed of down the drain, as it will not dilute and may persist in the environment.[6] |
| Flammability | Combustible Liquid[4] | Requires storage away from ignition sources and use of specific fire extinguishing media (e.g., dry chemical, CO2).[1][2][4] |
| Toxicity (Oral LD50) | 965 mg/kg (Rat)[3] | Indicates the substance is harmful if swallowed, reinforcing the need for PPE and strict handling protocols.[3] |
| Environmental Hazards | Not classified as dangerous for the environment, but may contain persistent components.[5] | Even if not acutely ecotoxic, persistence necessitates disposal as hazardous waste to prevent long-term environmental buildup. |
IV. Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
1. Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill using an absorbent material like vermiculite or dry sand.[1]
-
Place the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area as recommended by the SDS.
2. Large Spills or Uncontrolled Releases:
-
Evacuate the area immediately.
-
If flammable, shut off all ignition sources.
-
Contact your institution's emergency number or EHS department for assistance.[9]
-
Provide them with the name of the chemical and any available hazard information.
References
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. dow.com [dow.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. e-summitchemical.com [e-summitchemical.com]
- 5. media.adeo.com [media.adeo.com]
- 6. Recycling and disposal guide - Washington State Department of Ecology [ecology.wa.gov]
- 7. enviroserve.com [enviroserve.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling DosatiLink-1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of DosatiLink-1, a potent compound requiring stringent safety protocols. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE) for Handling this compound
Due to the cytotoxic nature of this compound, a comprehensive suite of personal protective equipment is mandatory for all handling procedures. The following table summarizes the required PPE, which should be selected based on the specific task and potential for exposure.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved | Prevents skin contact and absorption. Double gloving provides an additional barrier. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Prevents inhalation of aerosolized particles. Required when there is a risk of generating aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is necessary to minimize the risk of exposure during the handling of this compound.
Donning Personal Protective Equipment (PPE)
Proper donning of PPE is the first line of defense against exposure. Follow this sequence meticulously before entering the designated handling area.
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.[1][2][3]
-
Gown: Put on a disposable gown, ensuring it is securely fastened at the neck and waist.[2][3]
-
Respiratory Protection: If required, don a properly fitted N95 respirator. Perform a seal check to ensure no air leakage.[2]
-
Eye Protection: Put on safety goggles or a face shield.[1]
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Don a second pair of gloves, extending the cuffs over the gown sleeves.[1][4]
Doffing Personal Protective Equipment (PPE)
The removal of PPE must be done carefully to prevent self-contamination. The following sequence should be followed in a designated doffing area.
-
Outer Gloves: Remove the outer pair of gloves by grasping the outside of one glove with the other gloved hand and peeling it off. Hold the removed glove in the remaining gloved hand and slide the fingers of the ungloved hand under the remaining glove to peel it off.[1]
-
Gown and Inner Gloves: Unfasten the gown. Reaching from behind, pull the gown away from the neck and shoulders, turning it inside out as it is removed. As the gown is being removed, peel off the inner gloves at the same time, so they are contained within the rolled-up gown.[1][2]
-
Hand Hygiene: Perform hand hygiene.[1]
-
Eye Protection: Remove eye protection by handling the headband or earpieces from the back.[1][3]
-
Respiratory Protection: Remove the respirator without touching the front of the mask.[3]
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Segregation: All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[5][6][7]
-
Labeling: Cytotoxic waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[7]
-
Storage: Store cytotoxic waste in a secure, designated area with limited access, away from general waste.
-
Disposal: Arrange for disposal through a licensed hazardous waste contractor. Cytotoxic waste is typically incinerated at high temperatures.[5][8]
Experimental Workflow for Safe Handling
The following diagram illustrates the key stages of a typical experimental workflow involving this compound, emphasizing the integration of safety procedures at each step.
References
- 1. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. youtube.com [youtube.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
